Calicheamicin
Description
Structure
2D Structure
Properties
Molecular Formula |
C55H74IN3O21S4 |
|---|---|
Molecular Weight |
1368.4 g/mol |
IUPAC Name |
S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9S,13E)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate |
InChI |
InChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66)/b14-13-,29-18+/t26-,27+,28-,30+,31+,33+,34+,35+,36+,40-,42+,43+,44-,47-,48-,50-,52+,53+,55-/m1/s1 |
InChI Key |
HXCHCVDVKSCDHU-LULTVBGHSA-N |
Isomeric SMILES |
CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@]\4(CC(=O)C(=C3/C4=C\CSSSC)NC(=O)OC)O)C)NO[C@H]5C[C@@H]([C@@H]([C@H](O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC)O)I)C)O)O |
Canonical SMILES |
CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O |
Synonyms |
Calicheamicin Calicheamicins |
Origin of Product |
United States |
Foundational & Exploratory
The Enediyne Arsenal: A Technical Guide to the Origin, Discovery, and Isolation of Calicheamicin from Micromonospora echinospora
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calicheamicins, a class of potent enediyne antitumor antibiotics, represent a fascinating chapter in the history of natural product discovery. Isolated from the rare actinomycete Micromonospora echinospora, these molecules exhibit extraordinary cytotoxicity against a broad range of cancer cell lines, leading to their development as payloads in antibody-drug conjugates (ADCs). This in-depth technical guide provides a comprehensive overview of the origin, discovery, and isolation of calicheamicins. It details the biological source, fermentation and purification protocols, and the intricate biosynthetic pathway of these complex natural products. Quantitative data on production yields and cytotoxic activity are presented in structured tables for clarity. Furthermore, this guide includes detailed diagrams of the biosynthetic pathway and a general experimental workflow, offering a valuable resource for researchers in natural product chemistry, oncology, and drug development.
Origin and Discovery
The story of calicheamicin begins in the mid-1980s with the collection of a soil sample from a "caliche" pit in Kerrville, Texas.[1] This chalky soil deposit harbored a novel strain of the actinomycete Micromonospora echinospora subspecies calichensis. Scientists at Lederle Laboratories cultured this bacterium and discovered that it produced a compound with exceptionally potent cytotoxic activity.[2] This compound, later named this compound, was found to be a member of the enediyne class of natural products, known for their unique molecular architecture and powerful DNA-damaging capabilities.
The initial discovery spurred extensive research into the chemical structure, mechanism of action, and biosynthetic machinery of calicheamicins. These efforts culminated in the elucidation of the complex structure of this compound γ1I, the most well-known member of the family, and the understanding of its ability to cause double-stranded DNA breaks through a process initiated by a Bergman cyclization.[3]
Quantitative Data
The production of this compound by Micromonospora echinospora is a complex process influenced by various factors, including media composition and fermentation conditions. The cytotoxicity of these compounds is equally remarkable, with activity observed at sub-picomolar concentrations.
Table 1: this compound Production Yields
| Strain | Fermentation Condition | Yield (mg/L) | Reference |
| Micromonospora echinospora | Fermentation with LX-18 resin (30g/L) | 20 | [4] |
| Micromonospora echinospora | Fermentation with HZ-801 resin (30g/L) | 30 | [4] |
| Micromonospora echinospora | Fermentation with H-60 resin (50g/L) | 45 | [4] |
| Micromonospora echinospora | Fermentation with H-60 resin (10g/L) | 50 | [4] |
Table 2: In Vitro Cytotoxicity of this compound γ1I
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| HL-60 | Human promyelocytic leukemia | 0.5 - 4 | [5] |
| MOLT-4 | Human T-cell leukemia | 1.5 - 6 | [5] |
| CEM | Human T-cell leukemia | 2 - 8 | [5] |
| RPMI-8402 | Human T-cell leukemia | 2 - 8 | [5] |
| K-562 | Human chronic myelogenous leukemia | 10 - 40 | [5] |
| HCT-116 | Human colon carcinoma | 10 - 40 | [5] |
| A549 | Human lung carcinoma | 20 - 80 | [5] |
| SK-MEL-28 | Human melanoma | 20 - 80 | [5] |
Experimental Protocols
The following protocols are synthesized from various sources to provide a general framework for the fermentation of Micromonospora echinospora and the subsequent isolation and purification of calicheamicins. Optimization of these protocols is often necessary for specific laboratory conditions and strains.
Fermentation of Micromonospora echinospora
Objective: To cultivate Micromonospora echinospora for the production of calicheamicins.
Materials:
-
Micromonospora echinospora strain
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (see composition below)
-
Shake flasks or fermenter
-
Incubator shaker
Production Medium Composition (per liter):
-
Starch: 10-20 g
-
Dextrose: 5-10 g
-
Yeast Extract: 2-5 g
-
Peptone: 2-5 g
-
CaCO₃: 1-2 g
-
Trace element solution
-
Macroporous adsorbent resin (e.g., HP-20, 20-50 g)
Procedure:
-
Inoculate a seed culture of Micromonospora echinospora in the seed medium and incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.
-
Transfer the seed culture to the production medium at an inoculation ratio of 5-10% (v/v).
-
Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm) for 7-10 days.
-
Monitor the production of this compound periodically using analytical techniques such as HPLC.
-
After the fermentation is complete, harvest the whole broth for extraction.
Isolation and Purification of this compound
Objective: To extract and purify calicheamicins from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Silica gel for column chromatography
-
Reversed-phase C18 silica gel for HPLC
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water)
-
Rotary evaporator
-
HPLC system
Procedure:
-
Extraction: Extract the whole fermentation broth (including mycelium and resin) with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.
-
Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography (Normal Phase):
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., dichloromethane or chloroform).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, from hexane to ethyl acetate, and then to methanol.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing calicheamicins.
-
-
Reversed-Phase HPLC:
-
Pool the fractions containing calicheamicins and concentrate them.
-
Dissolve the semi-purified material in a suitable solvent (e.g., methanol/water mixture).
-
Purify the individual this compound components using a preparative or semi-preparative reversed-phase HPLC column (e.g., C18).
-
Use a suitable mobile phase gradient, such as a mixture of acetonitrile and water or methanol and water, for elution.
-
-
Final Purification and Characterization:
-
Collect the peaks corresponding to the individual calicheamicins.
-
Remove the solvent under vacuum to obtain the pure compounds.
-
Characterize the purified calicheamicins using spectroscopic methods such as NMR, Mass Spectrometry, and UV-Vis spectroscopy.
-
Visualizations
This compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process involving a Type I polyketide synthase (PKS) for the enediyne core, followed by a series of tailoring reactions including glycosylation, oxidation, and halogenation.
Caption: Overview of the this compound Biosynthetic Pathway.
Experimental Workflow for this compound Discovery and Isolation
The process of discovering and isolating a natural product like this compound follows a well-defined workflow, from the initial collection of the microbial source to the final characterization of the pure compound.
Caption: General Experimental Workflow for this compound.
Conclusion
The discovery of this compound from Micromonospora echinospora stands as a landmark achievement in natural product research. Its intricate structure, potent biological activity, and unique mechanism of action have not only provided a powerful tool for cancer research but have also paved the way for the development of targeted therapies. This technical guide has provided a comprehensive overview of the key aspects of this compound's origin, discovery, and production. The detailed protocols, quantitative data, and visual representations of the biosynthetic pathway and experimental workflow are intended to serve as a valuable resource for the scientific community, fostering further research and innovation in the field of enediyne antibiotics and beyond. The continued exploration of microbial diversity, coupled with advancements in fermentation and synthetic biology, promises the discovery of new and even more potent therapeutic agents for the future.
References
- 1. Synthetic this compound mimics with novel initiation mechanisms: DNA cleavage, cytotoxicity, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
Unraveling the Intricacies of Calicheamicin Gamma-1: A Technical Guide to its Structure Elucidation and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicin gamma-1 is a member of the enediyne class of potent antitumor antibiotics produced by the bacterium Micromonospora echinospora. Its remarkable cytotoxicity is attributed to its unique ability to bind to the minor groove of DNA and induce double-stranded breaks, leading to cell death. This technical guide provides an in-depth overview of the core methodologies and data integral to the elucidation and characterization of the complex structure of this compound gamma-1.
Physicochemical and Spectroscopic Characterization
The structural elucidation of this compound gamma-1 was a significant undertaking that relied on a combination of advanced spectroscopic techniques. Below is a summary of the key physicochemical and spectroscopic data that were instrumental in defining its intricate architecture.
| Parameter | Value/Description |
| Molecular Formula | C₅₅H₇₄IN₃O₂₁S₄ |
| Molecular Weight | 1368.4 g/mol |
| Appearance | Colorless, amorphous solid |
| Solubility | Soluble in methanol, ethanol, and DMSO |
Table 1: Physicochemical Properties of this compound Gamma-1
| Technique | Key Observations |
| UV-Vis Spectroscopy | Maxima at 242, 260, and 330 nm |
| Infrared (IR) Spectroscopy | Characteristic absorptions for hydroxyl, carbonyl, and aromatic functionalities. |
| ¹H NMR Spectroscopy | Complex spectrum revealing the presence of multiple sugar moieties, an aromatic ring, and the enediyne core. |
| ¹³C NMR Spectroscopy | Confirmed the carbon framework, including the acetylenic carbons of the enediyne. |
| Mass Spectrometry (MS) | Provided the molecular weight and fragmentation patterns consistent with the proposed structure. |
Table 2: Summary of Spectroscopic Data for this compound Gamma-1
Structure Elucidation Workflow
The determination of the complex structure of this compound gamma-1 involved a multi-faceted approach, beginning with its isolation and purification, followed by extensive spectroscopic analysis and ultimately confirmed by total synthesis.
Experimental Protocols
Isolation and Purification of this compound Gamma-1
-
Fermentation: Micromonospora echinospora ssp. calichensis is cultured in a suitable fermentation medium to produce calicheamicins.
-
Extraction: The fermentation broth is harvested, and the calicheamicins are extracted from the mycelium and broth using organic solvents such as ethyl acetate or methylene chloride.
-
Preliminary Purification: The crude extract is subjected to preliminary purification steps, including solvent partitioning and precipitation, to remove bulk impurities.
-
Chromatography: The partially purified material is then subjected to a series of chromatographic separations. This typically involves normal-phase chromatography on silica gel, followed by reversed-phase high-performance liquid chromatography (HPLC) to isolate the individual this compound components, including gamma-1.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
A sample of purified this compound gamma-1 is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish connectivity between protons and carbons, aiding in the assignment of the complex oligosaccharide chain and the aglycone core.
-
-
Mass Spectrometry:
-
Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) mass spectrometry is used to determine the molecular weight of the intact molecule.
-
High-Resolution Mass Spectrometry (HR-MS) provides the accurate mass, allowing for the determination of the elemental composition.
-
Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the molecule. Analysis of the fragment ions provides valuable information about the different structural components, such as the sugar units and the aglycone.
-
-
UV-Vis and IR Spectroscopy:
-
For UV-Vis analysis, a solution of this compound gamma-1 in a suitable solvent (e.g., methanol) is prepared, and the absorbance is measured across the ultraviolet and visible range to identify the chromophores.
-
For IR analysis, the sample is typically prepared as a KBr pellet or a thin film, and the spectrum is recorded to identify characteristic functional groups.
-
Mechanism of Action: DNA Cleavage
The potent biological activity of this compound gamma-1 stems from its ability to induce sequence-selective double-stranded DNA cleavage. This process is initiated by a bioreductive activation of the molecule.
The activation cascade begins with the nucleophilic attack of a thiol, such as glutathione, on the central sulfur atom of the methyl trisulfide group within the this compound molecule. This leads to the formation of a thiol-containing intermediate. This intermediate then undergoes an intramolecular Michael addition, which brings the two acetylenic arms of the enediyne core into close proximity. This conformational change facilitates the Bergman cyclization, a thermally allowed cycloaromatization reaction. The Bergman cyclization generates a highly reactive 1,4-didehydrobenzene (p-benzyne) diradical. This diradical is a powerful hydrogen-abstracting species. When positioned in the minor groove of DNA, it can abstract hydrogen atoms from the deoxyribose backbone of both DNA strands, leading to the formation of DNA radicals. These radicals can then react with oxygen, ultimately resulting in double-stranded breaks in the DNA, which triggers apoptosis and cell death.
Conclusion
The structure elucidation and characterization of this compound gamma-1 represent a landmark achievement in natural product chemistry. The synergistic application of advanced spectroscopic techniques and chemical synthesis was paramount in unraveling its complex molecular architecture. A thorough understanding of its structure and mechanism of action continues to inspire the development of novel and highly targeted anticancer therapeutics, including antibody-drug conjugates that utilize the potent cell-killing ability of this compound gamma-1.
The Forging of a Warhead: An In-Depth Technical Guide to the Biosynthesis of the Calicheamicin Enediyne Core
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the intricate biosynthetic pathway of the calicheamicin enediyne core, the potent warhead of the this compound class of antitumor antibiotics. Discovered in the chalky soils of Texas, this compound γ1 stands as one of the most formidable antitumor agents known, a testament to the synthetic prowess of its producing organism, Micromonospora echinospora.[1] Its remarkable biological activity stems from its ability to bind to the minor groove of DNA and induce double-stranded cleavage, a mechanism initiated by the cycloaromatization of its enediyne core.[1][2][3] Understanding the biosynthesis of this complex natural product is paramount for harnessing its therapeutic potential and for the future development of novel enediyne-based therapeutics.
The Genetic Blueprint: The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated gene cluster within M. echinospora.[4][5] This locus harbors the genetic instructions for the entire assembly of the molecule, from the polyketide backbone of the enediyne core and the intricate aryltetrasaccharide side chain to the machinery for self-resistance.[1][6] Central to the formation of the enediyne core is the iterative Type I polyketide synthase (PKS), CalE8.[4][5][7]
The Genesis of the Core: An Iterative Polyketide Synthase at Work
The formation of the this compound enediyne core begins with the loading of an acetyl-CoA starter unit onto the CalE8 enzyme complex.[1] This is followed by a series of seven iterative extensions with malonyl-CoA as the extender unit.[1] Within each iteration, the growing polyketide chain undergoes a cycle of ketoreduction and dehydration, catalyzed by the ketoreductase (KR) and dehydratase (DH) domains of the PKS, respectively.[1] This meticulously controlled process results in the formation of a 15-carbon polyene, the linear precursor to the enediyne core.[1]
The crucial role of CalE8 in enediyne biosynthesis has been unequivocally demonstrated through gene disruption experiments.[5][7] Inactivation of the calE8 gene in M. echinospora resulted in a mutant strain incapable of producing this compound, confirming CalE8 as the essential PKS for enediyne formation.[5][7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biochemical and structural insights of the early glycosylation steps in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution structure of the this compound gamma 1I-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The this compound gene cluster and its iterative type I enediyne PKS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The this compound gene cluster and its iterative type I enediyne PKS - ProQuest [proquest.com]
- 6. scholars.uky.edu [scholars.uky.edu]
- 7. researchgate.net [researchgate.net]
Unraveling the Cytotoxic Mechanisms of Calicheamicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicin, a potent enediyne antitumor antibiotic, has garnered significant attention in the field of oncology due to its exceptional cytotoxicity against cancer cells.[1] Isolated from the bacterium Micromonospora echinospora, this class of compounds exerts its cell-killing effects through a unique mechanism involving DNA double-strand breaks.[2][3] This technical guide provides an in-depth exploration of the early preclinical studies that elucidated the cytotoxic properties of this compound, focusing on its mechanism of action, the signaling pathways it triggers, and the experimental protocols used to evaluate its efficacy.
Mechanism of Action: DNA Damage and Cell Death
The primary mechanism of this compound's cytotoxicity lies in its ability to bind to the minor groove of DNA and induce double-strand breaks (DSBs).[4][5] This process is initiated by the reduction of a methyl trisulfide group within the this compound molecule, which triggers a Bergman cyclization reaction.[1][2] This chemical transformation generates a highly reactive para-benzyne diradical species that abstracts hydrogen atoms from the deoxyribose backbone of DNA, ultimately leading to strand scission.[4][5] The ratio of DNA double-strand breaks to single-strand breaks induced by this compound γ1 has been observed to be approximately 1:3 in cellular DNA.
This targeted DNA damage initiates a cascade of cellular responses, primarily culminating in programmed cell death, or apoptosis.[6][7] Early studies have shown that this compound-induced apoptosis proceeds through a caspase-mediated mitochondrial amplification loop and is dependent on the pro-apoptotic protein Bax.[6] The process is independent of death-receptor signaling and the tumor suppressor protein p53.[6]
Quantitative Analysis of Cytotoxicity
The cytotoxic potency of this compound and its derivatives, particularly when incorporated into antibody-drug conjugates (ADCs), has been extensively quantified in numerous preclinical studies. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key parameters used to express the cytotoxic efficacy of these compounds.
| Compound/ADC | Cell Line(s) | IC50/EC50 Value(s) | Reference(s) |
| CMC-544 (Inotuzumab Ozogamicin) | Various Acute Lymphoblastic Leukemia (ALL) cell lines | 0.15 to 4.9 ng/mL | [5] |
| PF-06647263 | EFNA4-expressing cell lines | ~1 ng/mL (EC50) | [5] |
| aLy6E-Calicheamicin ADC | HCC-1569 x 2 and NCI-1781 | 87 and 111 nmol/L | [8] |
| 14G2a-Calicheamicin θ'₁ conjugate | Murine Neuroblastoma (NXS2) | 10⁻¹³ M | [9] |
| Free this compound θ'₁ | Murine Neuroblastoma (NXS2) | 10⁻¹⁵ M | [9] |
| Taxol | Murine Neuroblastoma (NXS2) | 10⁻⁸ M | [9] |
Experimental Protocols
The following section details the key experimental methodologies employed in the early preclinical assessment of this compound's cytotoxicity.
In Vitro Cytotoxicity Assays
A fundamental method for quantifying the cytotoxic effect of a compound is the cell viability assay. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used, homogeneous method that determines the number of viable cells in culture by measuring ATP levels.[4][10]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed cells in an opaque-walled multiwell plate at a desired density (e.g., 500 cells/well in a 96-well plate) in their appropriate culture medium.[7]
-
Compound Treatment: Add serial dilutions of this compound or its conjugate to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 96 hours) at 37°C in a humidified incubator with 5% CO₂.[7]
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to create the CellTiter-Glo® Reagent. Mix gently until the substrate is fully dissolved.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate reader. The luminescent signal is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.
DNA Damage Assessment
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol: Comet Assay
-
Cell Preparation: Treat cells with this compound for the desired time. Harvest the cells and resuspend them in a low-melting-point agarose solution.
-
Slide Preparation: Pipette the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.
-
Cell Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer to unwind the DNA. Apply an electric field to separate the DNA fragments. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.
Apoptosis Detection
Annexin V staining is a common flow cytometry-based method for detecting early-stage apoptosis.[11] During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9][11] Propidium iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][11]
Protocol: Annexin V Staining for Flow Cytometry
-
Cell Preparation: Treat cells with this compound for the desired duration. Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Binding Buffer: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Visualizations
The cytotoxic effects of this compound are orchestrated by a complex network of signaling pathways. The following diagrams, generated using Graphviz, illustrate the key molecular events involved.
Caption: Mechanism of this compound-induced DNA damage.
Caption: this compound-induced apoptotic signaling cascade.
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion
The early preclinical studies of this compound laid a crucial foundation for its development as a potent anticancer agent, particularly as the cytotoxic payload in antibody-drug conjugates. Its unique mechanism of action, centered on the induction of DNA double-strand breaks, triggers a robust apoptotic response in cancer cells. The experimental protocols detailed in this guide provide a framework for the continued investigation and evaluation of this compound and other DNA-damaging agents in the ongoing effort to develop more effective and targeted cancer therapies.
References
- 1. Determination of pharmacokinetic values of this compound-antibody conjugates in mice by plasmon resonance analysis of small (5 microl) blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Exclusive production of bistranded DNA damage by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Induction of apoptosis by enediyne antibiotic this compound thetaII proceeds through a caspase-mediated mitochondrial amplification loop in an entirely Bax-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
- 11. scispace.com [scispace.com]
A Deep Dive into the Structural Nuances of Calicheamicin and Esperamicin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicin and Esperamicin are members of the enediyne class of potent antitumor antibiotics, renowned for their extraordinary cytotoxicity. Their mechanism of action involves the generation of a diradical species via a Bergman cyclization of their characteristic enediyne core, which subsequently cleaves double-stranded DNA, leading to cell death.[1] Despite sharing a common bicyclo[7.3.1]tridecadiynene core, significant structural distinctions in their oligosaccharide chains and aglycone moieties contribute to differences in their DNA sequence selectivity and biological activity. This technical guide provides a comprehensive comparative analysis of the structural features of this compound γ1I and Esperamicin A1, focusing on quantitative data, experimental methodologies, and visual representations of their molecular architecture and activation pathways.
Core Structural Comparison: A Tale of Two Enediynes
The fundamental architecture of both this compound and Esperamicin consists of two key components: a reactive aglycone warhead and a complex oligosaccharide chain that guides the molecule to its DNA target.
Molecular Composition
A primary point of differentiation lies in their elemental composition and molecular weight, which is a direct reflection of their distinct structural components.
| Feature | This compound γ1I | Esperamicin A1 |
| Molecular Formula | C55H74IN3O21S4 | C59H80N4O22S4 |
| Molecular Weight | 1368.3 g/mol | 1325.4 g/mol |
| Key Elements | Iodine, Nitrogen, Oxygen, Sulfur | Nitrogen, Oxygen, Sulfur |
The Aglycone Core: A Shared Architecture with Subtle Variations
The aglycone portion of both molecules houses the crucial enediyne scaffold responsible for their DNA-cleaving activity. This core is a highly strained bicyclic system that is primed for the Bergman cyclization upon activation. While the fundamental bicyclo[7.3.1]tridecenediyne structure is conserved, minor substitutions on this core can influence reactivity.[2]
The Oligosaccharide Domain: The Key to Specificity
The most significant structural divergence between this compound and Esperamicin lies in their oligosaccharide chains. These sugar moieties are not mere passive delivery vehicles; they play a crucial role in recognizing and binding to specific DNA sequences in the minor groove, thereby dictating the site of DNA damage.[3]
Table of Oligosaccharide Chain Components:
| Ring Designation | This compound γ1I Sugar Moiety | Linkage | Esperamicin A1 Sugar Moiety | Linkage |
| A | 2,6-Dideoxy-4-thio-D-ribo-hexopyranose | Thioester | 2-Deoxy-L-fucose | Glycosidic |
| B | 3-O-Methyl-α-L-rhamnopyranose | Glycosidic | Anthranilate | Ester |
| C | 4-(N-Ethylamino)-2,4-dideoxy-3-O-methyl-α-L-xylopyranose | Glycosidic | 2,6-Dideoxy-4-amino-D-glucopyranose | Glycosidic |
| D | 4-(Hydroxyamino)-2,6-dideoxy-β-D-glucopyranose | N-O | Thio-sugar | Thioether |
| E | Aromatic Thiobenzoate (with Iodine) | Thioester | 2-O-Methyl-L-fucose | Glycosidic |
The distinct composition and arrangement of these sugar units lead to different DNA sequence preferences. This compound γ1I preferentially binds to sequences like 5'-TCCT-3', while Esperamicin A1 targets sequences such as 5'-CTCT-3' and 5'-TCTC-3'.
The Triggering Mechanism: A Conserved Pathway to Activation
Both this compound and Esperamicin employ a sophisticated trisulfide trigger to initiate their cytotoxic cascade. This mechanism ensures that the potent enediyne core remains dormant until it reaches its target environment.[4] The activation sequence is a critical aspect of their biological function and is a key area of study in the development of antibody-drug conjugates (ADCs).
Experimental Protocols for Structural Elucidation
The intricate structures of this compound and Esperamicin have been elucidated through a combination of sophisticated analytical techniques. Below are generalized protocols for the key experiments cited in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been instrumental in determining the three-dimensional structure of these molecules in solution, particularly when complexed with DNA.
Generalized Protocol for 2D NMR of Enediyne-DNA Complexes:
-
Sample Preparation:
-
Synthesize or purchase the desired DNA oligonucleotide.
-
Dissolve the enediyne antibiotic and the DNA oligomer in a suitable buffer (e.g., phosphate buffer with NaCl). The solvent should be D2O for most experiments, or a H2O/D2O mixture for observing exchangeable protons.
-
The concentration of the sample should be in the millimolar range.
-
-
NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Key experiments include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same spin system (e.g., within a sugar ring).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), which is crucial for determining the 3D structure and intermolecular interactions with DNA. Mixing times for NOESY experiments are typically varied to build up NOE intensities.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which helps in assembling the molecular fragments.
-
-
-
Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the chemical shifts of the protons and carbons of both the enediyne and the DNA.
-
Use the distance restraints from the NOESY spectra and dihedral angle restraints from coupling constants to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols (e.g., using software like AMBER or XPLOR-NIH).
-
X-ray Crystallography
X-ray crystallography provides a static, high-resolution picture of the molecule in its crystalline state.
Generalized Protocol for X-ray Crystallography of Enediynes:
-
Crystallization:
-
Obtain a highly pure sample of the enediyne antibiotic.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and crystallization techniques like vapor diffusion). This is often the most challenging step.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Expose the crystal to a monochromatic X-ray beam, typically at a synchrotron source for high intensity.
-
Rotate the crystal and collect the diffraction data on a detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell dimensions, space group, and reflection intensities.
-
Solve the phase problem using methods like direct methods, molecular replacement (if a similar structure is known), or heavy-atom phasing.
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the experimental data to improve the fit and obtain the final, high-resolution structure.
-
Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of these complex molecules, which aids in their structural confirmation.
Generalized Protocol for ESI-MS/MS of Enediynes:
-
Sample Preparation:
-
Dissolve a small amount of the purified enediyne in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Mass Spectrometry Analysis:
-
Introduce the sample into an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or ion trap instrument).
-
Acquire the full scan mass spectrum to determine the molecular weight of the parent ion.
-
Perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID).
-
Analyze the resulting fragment ions to elucidate the structure of different parts of the molecule.
-
Biosynthetic Pathways: A Comparative Overview
The biosynthesis of this compound and Esperamicin proceeds through a complex series of enzymatic reactions orchestrated by large polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene clusters. Understanding these pathways is crucial for efforts in biosynthetic engineering to produce novel analogs.
Conclusion
This compound and Esperamicin, while sharing a common enediyne core and a conserved activation mechanism, exhibit profound structural differences, primarily in their oligosaccharide chains. These distinctions are the basis for their different DNA sequence specificities and biological activities. A thorough understanding of these structural nuances, facilitated by advanced analytical techniques, is paramount for the rational design and development of next-generation enediyne-based therapeutics, including highly targeted antibody-drug conjugates. This guide provides a foundational understanding for researchers and professionals dedicated to harnessing the potent capabilities of these remarkable natural products in the fight against cancer.
References
Calicheamicin Self-Resistance in Micromonospora echinospora: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the sophisticated self-resistance mechanisms employed by the bacterium Micromonospora echinospora against its own highly toxic metabolite, calicheamicin. Calicheamicins are potent enediyne antitumor antibiotics that induce double-stranded DNA breaks, making the producing organism's survival dependent on robust protective strategies. This document details the key proteins involved, their mechanisms of action, quantitative measures of their effectiveness, and the experimental protocols used to elucidate these pathways.
The "Self-Sacrifice" Paradigm: A Novel Resistance Strategy
The primary self-resistance mechanism in M. echinospora is a "self-sacrifice" model, where specific proteins bind to this compound, initiating a reaction that simultaneously neutralizes the toxic molecule and leads to the protein's own cleavage. This prevents this compound from reaching its cellular target, DNA.[1][2] Three key proteins have been identified to function in this capacity: CalC, CalU16, and CalU19.[3][4]
These proteins all possess a STeroidogenic Acute Regulatory protein related lipid Transfer (START) domain, which provides a hydrophobic pocket for binding this compound.[3][4] Upon binding, the reactive diradical generated by the activated enediyne abstracts a hydrogen atom from a specific glycine residue within the protein, leading to oxidative cleavage of the protein and inactivation of the this compound molecule.[3][4]
Key Resistance Proteins and Their Characteristics
The this compound biosynthetic gene cluster encodes for several proteins involved in self-resistance. The most well-characterized are CalC, CalU16, and CalU19.
| Protein | Gene | PDB ID | Cleavage Site | Key Structural Feature |
| CalC | calC | 2L65 | Gly113 | START Domain |
| CalU16 | calU16 | 4FPW, 2LUZ | Gly128 (primary), Gly142 (potential secondary) | START Domain |
| CalU19 | calU19 | - | Not explicitly stated, but functions similarly to CalC and CalU16 | START Domain (homology model) |
Quantitative Analysis of Resistance
The expression of calC, calU16, and calU19 in a heterologous host, such as E. coli, confers significant resistance to this compound. The level of resistance has been quantified through minimum inhibitory concentration (MIC) assays and disc diffusion assays.
| Gene Expressed in E. coli | Fold Increase in this compound Tolerance (vs. empty vector) |
| calC | ≈ 330-fold |
| calU16 | 80-fold |
| calU19 | 330-fold |
Data from Elshahawi et al., 2014[3]
A disc diffusion assay provides a qualitative and semi-quantitative measure of resistance. The zone of inhibition around a disc impregnated with this compound is inversely proportional to the level of resistance.
| E. coli Strain | Relative Resistance Level |
| Empty Vector | No resistance |
| Expressing calU16 | Moderate resistance |
| Expressing calC | High resistance |
| Expressing calU19 | High resistance |
Based on data presented in Elshahawi et al., 2014[3]
Signaling Pathways and Experimental Workflows
Caption: The "self-sacrifice" mechanism of this compound resistance.
Caption: Workflow for heterologous expression and resistance testing.
Experimental Protocols
This protocol is adapted from standard Kirby-Bauer methods and the procedures described in the referenced literature.[3]
-
Inoculum Preparation: Prepare a liquid culture of the E. coli strain expressing the resistance protein (and a control strain with an empty vector) and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Plate Inoculation: Uniformly streak the bacterial culture onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a bacterial lawn.
-
Disc Application: Aseptically place a sterile paper disc (6 mm diameter) onto the center of the inoculated agar plate.
-
This compound Application: Carefully apply a known amount of this compound solution (e.g., 10 µg) onto the paper disc.
-
Incubation: Invert the plates and incubate at 37°C for 16-18 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where bacterial growth is inhibited. A smaller zone of inhibition indicates a higher level of resistance.
This protocol is a generalized procedure for introducing point mutations to identify key residues, such as the cleavage site.
-
Primer Design: Design primers containing the desired mutation (e.g., changing the codon for the target glycine residue to an alanine codon). The primers should be complementary to the template plasmid DNA.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the plasmid containing the wild-type resistance gene as a template, and the mutagenic primers. This will amplify the entire plasmid, incorporating the desired mutation.
-
Template Digestion: Digest the PCR product with a restriction enzyme that specifically cleaves methylated DNA (e.g., DpnI). The parental plasmid DNA, which was isolated from a dam+ E. coli strain, will be methylated and thus digested, while the newly synthesized, unmethylated PCR product containing the mutation will remain intact.
-
Transformation: Transform competent E. coli cells with the digested PCR product. The nicks in the circular, mutated plasmid will be repaired by the host cell's DNA repair machinery.
-
Sequence Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
-
Functional Analysis: Express the mutant protein and assess its ability to confer resistance to this compound using the disc diffusion assay described above. A loss of resistance would indicate that the mutated residue is critical for the protein's function.
-
In Vitro Cleavage Reaction: Incubate the purified resistance protein with this compound in the presence of a reducing agent (e.g., glutathione) to activate the enediyne.
-
SDS-PAGE Analysis: Analyze the reaction mixture by SDS-PAGE to confirm the cleavage of the protein, which will be indicated by the appearance of smaller protein fragments.
-
Fragment Isolation: Excise the protein fragments from the gel.
-
In-Gel Digestion: Perform in-gel digestion of the protein fragments with a protease, such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences.
-
Data Analysis: By identifying the N- and C-terminal peptides of the cleavage fragments, the exact cleavage site within the protein can be determined.[3]
This technical guide provides a comprehensive overview of the this compound self-resistance mechanism in Micromonospora echinospora. The detailed information on the key proteins, quantitative data, and experimental protocols serves as a valuable resource for researchers in the fields of natural product biosynthesis, antibiotic resistance, and anticancer drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Resistance to enediyne antitumor antibiotics by CalC self-sacrifice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Guided Functional Characterization of Enediyne Self-Sacrifice Resistance Proteins, CalU16 and CalU19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insight into the self-sacrifice mechanism of enediyne resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Conjugation of Calicheamicin to Monoclonal Antibodies for the Development of Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. Calicheamicins are a class of enediyne antibiotics that cause double-strand DNA breaks, leading to cell death at sub-picomolar concentrations.[1] This high potency makes them attractive payloads for ADCs. This document provides a detailed protocol for the conjugation of Calicheamicin to monoclonal antibodies, covering both traditional and site-specific conjugation methods, purification, and characterization of the resulting ADC.
Two prominent examples of this compound-based ADCs are Mylotarg® (gemtuzumab ozogamicin) and Besponsa® (inotuzumab ozogamicin).[2][3][4][5] Both are considered first-generation ADCs, utilizing conjugation to lysine residues on the antibody, which results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs).[2] Newer methods focus on site-specific conjugation to engineered cysteines to produce more homogeneous and stable ADCs.[2][3][4]
I. Conjugation Chemistries and Mechanisms
There are two primary strategies for conjugating this compound to a monoclonal antibody: non-specific conjugation to surface-exposed lysines and site-specific conjugation to engineered cysteines.
Lysine Conjugation via Amide or Hydrazone Linkage
This traditional method involves the reaction of an activated this compound-linker derivative with the primary amines of lysine residues on the antibody surface. Because monoclonal antibodies have numerous surface-accessible lysines, this method produces a heterogeneous mixture of ADCs with a range of DARs.[2]
A common linker used in first-generation this compound ADCs is the AcButDMH linker, which contains an acid-labile hydrazone.[2][6] This linker is designed to be stable at the neutral pH of blood but cleaves in the acidic environment of the lysosome following internalization of the ADC into the target cell.[2][7]
Site-Specific Cysteine Conjugation
To overcome the heterogeneity of lysine-based conjugation, site-specific methods have been developed. This approach involves engineering cysteine residues at specific locations on the antibody sequence.[2] These engineered thiols provide reactive handles for conjugation, allowing for precise control over the location and stoichiometry of drug attachment, leading to a more homogeneous ADC product with a defined DAR.[2][3][4] A common strategy involves the use of a disulfide linker, which can be cleaved in the reducing environment of the cell to release the this compound payload.[2][6]
II. Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb)
-
N-acetyl-γ-Calicheamicin
-
Linker-Calicheamicin derivative (e.g., AcButDMH-NHS ester for lysine conjugation, or a thiol-reactive this compound derivative for cysteine conjugation)
-
Conjugation Buffer (e.g., 50 mM Tris, pH 7-8.5)[2]
-
Reducing agent (for cysteine conjugation, e.g., TCEP)
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC), Cationic Exchange Chromatography)[2][8]
-
Characterization instruments (e.g., UV-Vis spectrophotometer, HPLC, Mass Spectrometer)
Protocol for Lysine Conjugation (Conceptual Workflow)
The following diagram illustrates the general workflow for conjugating this compound to lysine residues of a monoclonal antibody.
Caption: Workflow for Lysine Conjugation of this compound to a Monoclonal Antibody.
Methodology:
-
Antibody Preparation: Prepare the monoclonal antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4-8.0).
-
Linker-Drug Activation: The this compound derivative is activated with a linker containing a reactive group for lysines, such as an N-hydroxysuccinimide (NHS) ester.
-
Conjugation Reaction: The activated linker-drug is added to the antibody solution at a specific molar ratio to control the average DAR. The reaction is typically carried out at room temperature for several hours.[2]
-
Purification: The resulting ADC is purified to remove unconjugated drug-linker and other impurities. Size exclusion chromatography (SEC) or ion-exchange chromatography are commonly used methods.[8]
Protocol for Site-Specific Cysteine Conjugation
The following diagram illustrates the workflow for site-specific conjugation of this compound to engineered cysteines on a monoclonal antibody.
Caption: Workflow for Site-Specific Cysteine Conjugation of this compound.
Methodology:
-
Antibody Preparation: A cysteine-engineered monoclonal antibody is expressed and purified.[2]
-
Antibody Reduction: The interchain disulfide bonds of the antibody are partially reduced using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to expose the reactive thiol groups of the engineered cysteines.
-
Conjugation Reaction: A thiol-reactive this compound-linker derivative (e.g., containing a maleimide or a disulfide group) is added to the reduced antibody. The reaction is typically performed at a controlled pH and temperature.[2] For instance, mAb-cal ADCs can be prepared by mixing the antibody with 3 to 10 molar equivalents of nitroPDS-cal at a pH of 7 to 8.5, with the reaction being complete in 3 to 5 hours at ambient temperature.[2]
-
Purification: The homogeneous ADC is purified using chromatographic techniques such as hydrophobic interaction chromatography (HIC) or size exclusion chromatography (SEC) to remove any unreacted antibody or drug-linker species. Cationic exchange chromatography is also a viable purification method.[2]
III. Characterization of this compound ADCs
Thorough characterization of the ADC is critical to ensure its quality, efficacy, and safety. Key parameters to be evaluated include the drug-to-antibody ratio (DAR), purity, and stability.
| Parameter | Method | Description |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy | A relatively simple and rapid method to determine the average DAR by measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a wavelength specific to this compound).[9] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the number of conjugated drug molecules, providing information on the distribution of different DAR species.[9] | |
| Reversed-Phase Liquid Chromatography (RPLC) | Can be used to determine the average DAR, often after reduction of the ADC to separate the light and heavy chains.[9] | |
| Mass Spectrometry (MS) | Provides the most accurate determination of the DAR and its distribution by measuring the mass of the intact ADC or its subunits.[10][11] | |
| Purity and Aggregation | Size Exclusion Chromatography (SEC) | Used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.[8] |
| Free Drug Analysis | High-Performance Liquid Chromatography (HPLC) | Quantifies the amount of unconjugated this compound-linker in the final ADC product.[12] |
| In Vitro Cytotoxicity | Cell-based assays | Evaluates the potency and target-specific killing activity of the ADC on cancer cell lines expressing the target antigen.[2] |
| Pharmacokinetics (PK) and In Vivo Stability | Animal models | Studies to determine the stability of the ADC in circulation and its pharmacokinetic profile.[2][3] |
IV. Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action of a this compound ADC, from binding to the target cell to the induction of DNA damage.
Caption: Mechanism of Action of a this compound Antibody-Drug Conjugate.
Once administered, the ADC circulates in the bloodstream until it encounters a target cell expressing the specific antigen.[5] Upon binding, the ADC-antigen complex is internalized, typically via endocytosis.[5][7] The ADC is then trafficked to the lysosome, where the acidic environment and/or cellular enzymes cleave the linker, releasing the this compound payload.[2][7] The released this compound can then translocate to the nucleus, where it binds to the minor groove of DNA and undergoes a chemical reaction known as the Bergman cyclization, generating a diradical species that causes double-strand DNA breaks, ultimately leading to apoptosis.[1][6]
References
- 1. adcreview.com [adcreview.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibody-drug conjugates of this compound derivative: gemtuzumab ozogamicin and inotuzumab ozogamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmiweb.com [pharmiweb.com]
- 10. hpst.cz [hpst.cz]
- 11. This compound derivatives conjugated to monoclonal antibodies: determination of loading values and distributions by infrared and UV matrix-assisted laser desorption/ionization mass spectrometry and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Developing Stable Calicheamicin-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical considerations and methodologies for the successful development of stable and effective Calicheamicin-based Antibody-Drug Conjugates (ADCs). The protocols offer detailed, step-by-step guidance for key experimental procedures, from conjugation to stability assessment.
Application Notes
Introduction to this compound-Based ADCs
Calicheamicins are a class of potent enediyne antitumor antibiotics isolated from the bacterium Micromonospora echinospora.[][2] Their extreme cytotoxicity, estimated to be 1,000 to 10,000 times more potent than clinically used anticancer drugs like doxorubicin, makes them unsuitable for systemic administration as standalone agents.[2] However, when conjugated to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, Calicheamicins can be delivered directly to cancer cells, minimizing off-target toxicity and maximizing therapeutic efficacy.[][2]
Two this compound-based ADCs, Mylotarg® (gemtuzumab ozogamicin) and Besponsa® (inotuzumab ozogamicin), have received clinical approval for the treatment of hematologic malignancies.[3][4] These first-generation ADCs utilize a this compound derivative linked to the antibody via an acid-labile hydrazone linker.[3][5] While demonstrating clinical benefit, they also exhibit limitations such as heterogeneity, a tendency to aggregate, and instability of the linker in circulation, which can lead to premature release of the cytotoxic payload and a shortened half-life.[3][4]
Key Challenges in Developing Stable this compound ADCs
The primary challenge in developing this compound-based ADCs is ensuring the stability of the conjugate in systemic circulation until it reaches the target tumor cell. Premature release of the highly potent this compound payload can lead to severe systemic toxicity and a narrow therapeutic window. Key instability issues include:
-
Linker Instability: The acid-sensitive hydrazone linker used in first-generation this compound ADCs is prone to hydrolysis at physiological pH, leading to off-target drug release.[3][4]
-
Heterogeneity: Traditional conjugation methods that target lysine residues on the antibody result in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs).[3] Species with high DARs are often prone to rapid clearance and increased toxicity.[3]
-
Aggregation: The hydrophobic nature of this compound can induce aggregation of the ADC, which can impact its efficacy and safety.[3]
-
Disulfide Bond Cleavage: For ADCs utilizing disulfide linkers, cleavage of the disulfide bond in the reducing environment of the plasma can also lead to premature payload release.[6]
Strategies for Enhancing the Stability of this compound ADCs
To address the challenges of instability, several innovative strategies have been developed:
-
Advanced Linker Technologies:
-
Disulfide Linkers: Utilizing disulfide bonds that are more stable in plasma but are readily cleaved in the reducing intracellular environment of the tumor cell.[] Steric hindrance can be introduced around the disulfide bond to further enhance its stability in circulation.[][5]
-
"Linkerless" Conjugates: Directly attaching the thiol of a reduced this compound to an engineered cysteine on the antibody via a disulfide bond creates a "linkerless" and traceless conjugate with improved stability.[3][4]
-
Enzymatically Cleavable Linkers: Employing linkers that are substrates for enzymes, such as cathepsins, which are overexpressed in the tumor microenvironment.[]
-
-
Site-Specific Conjugation:
-
Antibody Engineering:
-
Steric Shielding: Selecting conjugation sites with greater steric hindrance or introducing chemical modifications that provide steric shielding can protect the linker from cleavage and metabolism.[]
-
Mechanism of Action of this compound
The cytotoxic effect of this compound is initiated upon its release inside the target cancer cell. The mechanism involves a cascade of chemical reactions:
-
Internalization and Release: The ADC binds to the target antigen on the cancer cell surface and is internalized, typically into lysosomes. The acidic environment of the lysosome or intracellular reducing agents cleave the linker, releasing the this compound payload.[5][7]
-
Activation: The released this compound is activated through the reduction of its trisulfide group, often by intracellular glutathione.[8][9]
-
Bergman Cyclization: This activation triggers a conformational change that facilitates the Bergman cyclization of the enediyne core, generating a highly reactive p-benzyne diradical species.[2][9]
-
DNA Damage: The diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to double-strand breaks.[5][9][10] This irreparable DNA damage ultimately induces apoptosis and cell death.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and efficacy of different this compound ADC formats.
Table 1: In Vivo Stability of this compound ADCs
| ADC Construct | Linker Type | Measurement | Value | Species | Reference |
| Mylotarg (gemtuzumab ozogamicin) | AcButDMH (Hydrazone) | Conjugated Drug Half-life | ~47 hours | Mice | [3][11] |
| Besponsa (inotuzumab ozogamicin) | AcButDMH (Hydrazone) | Conjugated Drug Half-life | ~29 hours | Mice | [3][11] |
| Novel Linkerless ADC | Disulfide | % Drug Remaining Conjugated | 50% after 21 days | Mice | [3][4][12] |
Table 2: In Vitro Cytotoxicity of this compound ADCs
| ADC | Target Cell Line | IC50 | Reference |
| CMC-544 (inotuzumab ozogamicin) | Pediatric primary B-cell precursor ALL | 0.15 to 4.9 ng/mL | [10] |
Table 3: Preclinical Efficacy of a Novel Linkerless this compound ADC
| Tumor Model | Target Antigen | Dosing | Outcome | Reference |
| Non-Hodgkin Lymphoma (WSU-DLCL2) | CD22 | Single dose ≥ 3 mg/kg | Tumor regression through day 21 | [3] |
| HER2+ Breast Cancer (HCC-1569) | HER2 | Single dose ≥ 3 mg/kg | Tumor regression through day 21 | [3] |
Experimental Protocols
Protocol 1: Site-Specific Conjugation of a Thiol-Activated this compound to an Engineered Antibody
This protocol describes a method for generating a homogeneous, "linkerless" this compound ADC by conjugating a thiol-activated this compound derivative to an antibody with an engineered cysteine residue.
Materials:
-
Cysteine-engineered monoclonal antibody (e.g., with a LC K149C mutation) in a suitable buffer (e.g., PBS).
-
Activated disulfide this compound linker drug (e.g., nitroPDS-NAc-calicheamicin).
-
Reducing agent (e.g., TCEP).
-
Quenching agent (e.g., N-acetylcysteine).
-
Purification system (e.g., size-exclusion chromatography).
-
Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, LC-MS).
Methodology:
-
Antibody Reduction:
-
Dissolve the cysteine-engineered antibody to a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS, pH 7.4).
-
Add a 5-10 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds and the engineered cysteine thiols.
-
Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration.
-
-
Conjugation Reaction:
-
Immediately after reduction, adjust the pH of the antibody solution to 7.5-8.0.
-
Add the activated disulfide this compound linker drug to the reduced antibody solution at a 3-5 fold molar excess over the available thiol groups.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Add a 10-fold molar excess of a quenching agent (e.g., N-acetylcysteine) to cap any unreacted thiol groups on the antibody.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated drug, quenching agent, and other reaction components using size-exclusion chromatography (SEC).
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength appropriate for the this compound derivative to confirm the separation of the ADC.
-
-
Characterization of the ADC:
-
Determine the protein concentration using a UV-Vis spectrophotometer based on the absorbance at 280 nm.
-
Determine the average Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or, more accurately, by Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
-
Assess the level of aggregation by SEC.
-
Confirm the identity and purity of the conjugate by SDS-PAGE and LC-MS analysis.[13]
-
Protocol 2: In Vitro Stability Assessment of this compound ADCs in Plasma
This protocol outlines a method to evaluate the stability of a this compound ADC in human plasma by monitoring the change in the average DAR over time.
Materials:
-
Purified this compound ADC.
-
Human plasma (frozen aliquots).
-
Incubator at 37°C.
-
Affinity purification resin (e.g., Protein A or Protein G).
-
Wash and elution buffers for affinity purification.
-
LC-MS system for DAR analysis.
Methodology:
-
Incubation in Plasma:
-
Spike the this compound ADC into human plasma to a final concentration of 100-200 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma samples and store them at -80°C until analysis.
-
-
ADC Purification from Plasma:
-
Thaw the plasma samples on ice.
-
Isolate the ADC from the plasma proteins using an affinity purification method (e.g., Protein A spin columns).
-
Wash the resin extensively to remove non-specifically bound plasma proteins.
-
Elute the ADC using a low pH elution buffer and immediately neutralize the eluate with a neutralization buffer.
-
-
DAR Analysis by LC-MS:
-
Analyze the purified ADC samples by LC-MS to determine the average DAR at each time point.
-
The LC-MS method should be capable of separating the different drug-loaded antibody species.
-
Calculate the percentage of conjugated drug remaining at each time point relative to the initial time point (T=0).
-
-
Data Analysis:
-
Plot the percentage of conjugated drug remaining versus time.
-
Calculate the half-life of the conjugated drug in plasma.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of a this compound-based ADC.
Experimental Workflow for ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis and characterization.
Logical Relationships in Stable ADC Development
Caption: Key relationships in stable ADC development.
References
- 2. adcreview.com [adcreview.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Preclinical Characterization of Catabolic Pathways and Metabolism of ABBV-011, a Novel this compound-Based SEZ6-Targeting Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. adcreview.com [adcreview.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Calicheamicin ADCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro cytotoxicity assays for Antibody-Drug Conjugates (ADCs) utilizing the potent DNA-damaging agent, Calicheamicin. Detailed protocols for commonly used assays, data interpretation, and visual representations of the mechanism of action and experimental workflows are included to facilitate robust and reproducible assessment of this compound ADC efficacy.
Introduction to this compound ADCs
Calicheamicins are a class of enediyne antitumor antibiotics isolated from the bacterium Micromonospora echinospora.[1][2] Their extreme potency stems from their ability to cause double-strand DNA breaks, leading to apoptosis.[1][3] This high cytotoxicity makes them unsuitable for systemic administration as standalone agents.[3] However, by conjugating this compound to a monoclonal antibody (mAb) that targets a tumor-specific antigen, its cell-killing power can be precisely delivered to cancer cells, minimizing off-target toxicity.[2][3] Several this compound-based ADCs, such as gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), have been approved for clinical use.[4]
The general mechanism of action for a this compound ADC begins with the binding of the ADC to its target antigen on the cancer cell surface.[1] The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to the lysosome.[1] Inside the acidic environment of the lysosome, the linker connecting the this compound to the antibody is cleaved, releasing the cytotoxic payload.[1] The released this compound then translocates to the nucleus, where it binds to the minor groove of DNA and undergoes a chemical reaction to generate a diradical species.[2] This highly reactive species abstracts hydrogen atoms from the DNA backbone, resulting in double-strand breaks and subsequent cell death.[3]
Key In Vitro Cytotoxicity Assays
The in vitro evaluation of this compound ADC cytotoxicity is a critical step in the drug development process. These assays provide essential information on the potency (e.g., IC50 values) and specificity of the ADC. Commonly employed methods include metabolic assays that measure cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is a marker of metabolically active cells.[7][8] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP.[7] This "glow-type" luminescence is highly sensitive and has a long signal half-life.[7]
Data Presentation: In Vitro Cytotoxicity of this compound ADCs
The following table summarizes the in vitro cytotoxicity (IC50 values) of various this compound ADCs against different cancer cell lines as reported in the literature.
| ADC Target | Cell Line | IC50 Value | Assay Method | Reference |
| CD22 | WSU-DLCL2 | 0.05 nmol/L | Not Specified | [4] |
| CD22 | BJAB | 0.12 nmol/L | Not Specified | [4] |
| Ly6E | HCC-1569 x 2 | 87 nmol/L | Not Specified | [4] |
| Ly6E | NCI-1781 | 111 nmol/L | Not Specified | [4] |
| CD22 | Various ALL cell lines | 0.15 - 4.9 ng/mL | Not Specified | [3] |
Experimental Protocols
Protocol 1: MTT Assay for this compound ADC Cytotoxicity
Materials:
-
Target cancer cell lines (e.g., antigen-positive and antigen-negative)
-
Complete cell culture medium
-
This compound ADC and control antibody
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of complete culture medium.[9]
-
Include wells for "cells only" (untreated control) and "medium only" (blank).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and a non-targeting control ADC in complete culture medium.
-
Add 50 µL of the diluted ADCs to the appropriate wells.[10] For the untreated control wells, add 50 µL of complete culture medium.
-
Incubate the plate for a predetermined duration (e.g., 48-144 hours) at 37°C in a 5% CO2 incubator.[10] The incubation time should be optimized based on the ADC and cell line.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.[11]
-
Protocol 2: CellTiter-Glo® Assay for this compound ADC Cytotoxicity
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound ADC and control antibody
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Orbital shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium.[12]
-
Include control wells as described in the MTT protocol.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and control ADC.
-
Add the desired volume of diluted ADCs to the wells.
-
Incubate for the desired period (e.g., 48-144 hours) at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition:
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells.
-
Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
-
Mandatory Visualizations
Caption: Mechanism of action of a this compound ADC.
Caption: General workflow for in vitro cytotoxicity assays.
References
- 1. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
Revolutionizing Cancer Therapy: Evaluating Calicheamicin ADC Efficacy in Preclinical Animal Models
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Calicheamicin, a potent enediyne antibiotic, has emerged as a clinically validated payload for ADCs, exemplified by the FDA-approved drugs Gemtuzumab ozogamicin (Mylotarg®) and Inotuzumab ozogamicin (Besponsa®). These ADCs have demonstrated significant efficacy in treating hematological malignancies. The preclinical evaluation of novel this compound ADCs is critically dependent on the use of robust animal models that can accurately predict clinical outcomes. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of animal models for testing the efficacy of this compound ADCs.
Mechanism of Action of this compound ADCs
This compound ADCs function by targeting a specific antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, leading to the release of the this compound payload within the cell. This compound then translocates to the nucleus and binds to the minor groove of DNA, causing double-strand breaks through a chemical reaction known as the Bergman cyclization. This irreparable DNA damage triggers a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis.[1][2] The induction of apoptosis by this compound involves the activation of the mitochondrial pathway and is dependent on proteins such as Bax.[3] Caspase-2 has also been identified as a key mediator in this apoptotic signaling pathway.[4]
Caption: Mechanism of action of this compound ADCs.
Animal Models for Efficacy Testing
The selection of an appropriate animal model is crucial for the successful preclinical evaluation of this compound ADCs. The most commonly used models are xenografts, where human cancer cells or tissues are implanted into immunodeficient mice.
1. Cell Line-Derived Xenograft (CDX) Models:
CDX models are established by subcutaneously or orthotopically injecting cultured human cancer cell lines into immunodeficient mice. These models are relatively easy to establish and are useful for initial efficacy screening.
-
WSU-DLCL2 (CD22+ Non-Hodgkin Lymphoma): This cell line is a valuable model for testing ADCs targeting CD22, such as Inotuzumab ozogamicin and novel constructs.
-
HCC1569x2 (HER2+/Ly6E+ Breast Cancer): This model can be used to evaluate this compound ADCs targeting HER2 or other relevant antigens in solid tumors.
-
HL-60 (CD33+ Acute Myeloid Leukemia): This cell line is a standard model for assessing the efficacy of CD33-targeting ADCs like Gemtuzumab ozogamicin.
2. Patient-Derived Xenograft (PDX) Models:
PDX models are created by implanting tumor fragments from a patient directly into immunodeficient mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.[5]
-
Acute Lymphoblastic Leukemia (ALL) PDX Models: These models, expressing targets like CD22, are essential for evaluating the efficacy of ADCs like Inotuzumab ozogamicin in a setting that closely mimics the patient's disease.
-
Acute Myeloid Leukemia (AML) PDX Models: CD33-positive AML PDX models are critical for the preclinical assessment of Gemtuzumab ozogamicin and next-generation anti-CD33 ADCs.
-
Solid Tumor PDX Models (e.g., Breast Cancer): PDX models from various solid tumors can be used to explore the potential of this compound ADCs beyond hematological malignancies.
Experimental Workflow for In Vivo Efficacy Studies
A standardized workflow is essential for conducting reproducible in vivo efficacy studies of this compound ADCs.
Caption: General workflow for in vivo efficacy studies of ADCs.
Quantitative Data Summary
The following tables summarize representative quantitative efficacy data for this compound ADCs in various animal models.
Table 1: Efficacy of a Novel Linkerless this compound ADC in CDX Models
| Animal Model | Cell Line | Target | ADC Dose (mg/kg, single IV) | Outcome |
| Mouse Xenograft | WSU-DLCL2 | CD22 | 3 | Tumor regression |
| 0.3 | Some efficacy observed | |||
| Mouse Xenograft | HCC1569x2 | HER2/Ly6E | 3 | Tumor regression |
| 0.3 | Some efficacy observed |
Table 2: Clinical Efficacy of Approved this compound ADCs (for context)
| ADC | Disease | Target | Response Rate | Citation |
| Gemtuzumab ozogamicin | AML (relapsed) | CD33 | ~30% | [6] |
| Inotuzumab ozogamicin | ALL (relapsed/refractory) | CD22 | ~81% | [7] |
Detailed Experimental Protocols
Protocol 1: Establishment of a WSU-DLCL2 CDX Model
Materials:
-
WSU-DLCL2 cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
Sterile PBS
-
Syringes and needles (27G)
-
Calipers
Procedure:
-
Culture WSU-DLCL2 cells in T75 flasks until they reach a density of approximately 1x10^6 cells/mL.
-
Harvest cells by centrifugation and wash twice with sterile PBS.
-
Resuspend the cell pellet in sterile PBS at a concentration of 1x10^8 cells/mL.
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 200 µL of the cell suspension (20 million cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth. Tumors should become palpable within 7-14 days.
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
Protocol 2: In Vivo Efficacy Study of a this compound ADC
Materials:
-
Tumor-bearing mice (from Protocol 1 or PDX models)
-
This compound ADC, vehicle control, and any relevant comparator drugs
-
Sterile saline or appropriate vehicle for injection
-
Syringes and needles for intravenous (IV) or intraperitoneal (IP) injection
-
Calipers
-
Analytical balance
Procedure:
-
Randomization: Randomize tumor-bearing mice into treatment groups (typically 5-10 mice per group) based on tumor volume to ensure a similar average tumor size across all groups.
-
Dosing Preparation: Prepare fresh dilutions of the this compound ADC and control articles on the day of dosing.
-
Administration: Administer the ADC and control treatments to the mice via the desired route (e.g., tail vein injection for IV). Record the exact dose administered to each mouse based on its body weight.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of each mouse two to three times per week as an indicator of toxicity.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI at the end of the study using the formula: (1 - (Average tumor volume of treated group / Average tumor volume of control group)) x 100.
-
Tumor Regression: Note any instances of tumor shrinkage compared to the initial volume at the start of treatment.
-
Survival: If the study design includes a survival endpoint, monitor mice until a predetermined endpoint is reached (e.g., tumor volume exceeding a certain size, significant body weight loss, or other signs of distress).
-
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment groups.
Protocol 3: Establishment of a Patient-Derived Xenograft (PDX) Model
Materials:
-
Fresh patient tumor tissue obtained under sterile conditions
-
6-8 week old highly immunodeficient mice (e.g., NSG)
-
Surgical tools (scalpels, forceps)
-
Sterile PBS or appropriate transport medium
-
Anesthesia
Procedure:
-
Tissue Acquisition: Obtain fresh tumor tissue from a patient biopsy or surgical resection in a sterile collection vial containing transport medium on ice.
-
Tumor Processing: In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS to remove any blood or necrotic tissue.
-
Fragmentation: Cut the tumor into small fragments (approximately 2-3 mm³).
-
Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt forceps.
-
Implant one or two tumor fragments into the pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring: Monitor the mice for tumor engraftment and growth. This can take several weeks to months.
-
Passaging: Once the primary tumor (F0) reaches a sufficient size (e.g., 1000-1500 mm³), euthanize the mouse, excise the tumor, and passage it into new recipient mice (F1 generation) using the same procedure. This allows for the expansion of the PDX model for efficacy studies.
The use of appropriate and well-characterized animal models is indispensable for the preclinical development of this compound ADCs. CDX models provide a valuable tool for initial screening, while PDX models offer a more clinically relevant platform for evaluating efficacy and predicting patient response. The detailed protocols and workflow provided in this document are intended to guide researchers in designing and executing robust in vivo studies to advance the development of next-generation this compound ADCs for the treatment of cancer.
References
- 1. Gemtuzumab Ozogamicin in Acute Myeloid Leukemia: Efficacy, Toxicity, and Resistance Mechanisms—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Gemtuzumab Ozogamicin? [synapse.patsnap.com]
- 3. Induction of apoptosis by enediyne antibiotic this compound thetaII proceeds through a caspase-mediated mitochondrial amplification loop in an entirely Bax-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase-2 is a mediator of apoptotic signaling in response to gemtuzumab ozogamicin in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. ClinPGx [clinpgx.org]
- 7. Inotuzumab Ozogamicin Effective in Pediatric ALL | Blood Cancers Today [bloodcancerstoday.com]
Application Notes & Protocols: Calicheamicin Storage and Handling for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Calicheamicin γ1 is a member of the enediyne class of antitumor antibiotics, originally isolated from the bacterium Micromonospora echinospora.[1][2] It is an exceptionally potent cytotoxic agent, demonstrating activity at picomolar concentrations.[3][4] Its mechanism of action involves binding to the minor groove of DNA and inducing sequence-selective double-strand breaks, leading to apoptosis.[2][5][6] This high potency makes this compound an important warhead for antibody-drug conjugates (ADCs) but also necessitates stringent storage and handling protocols to ensure researcher safety and experimental integrity.[1][7]
These application notes provide detailed guidelines for the safe storage, handling, and use of this compound in a laboratory setting.
2. Hazard Identification and Safety Precautions
This compound is extremely toxic and must be handled with the utmost care. It is classified as fatal if swallowed or inhaled, may cause genetic defects, and may damage fertility or an unborn child.[5][8]
-
Engineering Controls: All work with this compound powder or concentrated stock solutions must be performed in a certified chemical fume hood or a glove box to avoid inhalation of dust or aerosols.[5][9] A safety shower and eyewash station must be readily accessible.[5]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of compatible chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles with side shields.
-
Lab Coat: A disposable, solid-front lab coat is required.
-
Respiratory Protection: For handling powder outside of a contained system, a NIOSH-approved respirator is necessary.[10]
-
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[5][8]
3. Storage and Stability
Proper storage is critical to maintain the potency and integrity of this compound.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture.[11] |
| Stock Solution | -80°C | 6 - 12 months | Aliquot to avoid repeated freeze-thaw cycles.[5][11] |
| Stock Solution | -20°C | Up to 1 month | For short-term storage. Protect from light.[5] |
Stability Considerations:
-
Aqueous Stability: this compound is unstable in aqueous solutions. The cytotoxicity of this compound can be significantly reduced within hours when incubated in culture medium alone.[6] Therefore, working solutions in aqueous buffers or cell culture media should be prepared fresh and used immediately.[11]
-
Light Sensitivity: While specific photostability data is not widely available, related compounds are known to be light-sensitive. It is best practice to protect this compound powder and solutions from light by using amber vials or wrapping containers in foil.
-
pH Sensitivity: The stability of enediyne compounds can be pH-dependent. Use neutral pH buffers for dilutions unless the experimental protocol specifies otherwise.
4. Handling and Experimental Protocols
Workflow for Safe Handling of this compound
Caption: Workflow for safe handling of this compound from powder to waste disposal.
Protocol 1: Preparation of a 1 mM DMSO Stock Solution
Materials:
-
This compound γ1 (MW: 1368.35 g/mol )[5]
-
Anhydrous or sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vials or polypropylene tubes
-
Sterile, chemical-resistant pipette tips
Procedure:
-
Preparation: Perform all steps in a chemical fume hood while wearing appropriate PPE.
-
Weighing: Carefully weigh out 1.37 mg of this compound powder into a sterile vial.
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the vial. This compound is highly soluble in DMSO (up to 100 mg/mL).[11]
-
Mixing: Cap the vial securely and vortex gently until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.[11] The resulting solution is a 1 mM stock.
-
Aliquoting: Dispense small, single-use volumes (e.g., 5-10 µL) into sterile, amber microcentrifuge tubes.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store immediately at -80°C.
Protocol 2: In Vitro Cytotoxicity Assay (Example using a Resazurin-based Assay)
This protocol provides a general framework. Optimal cell densities, drug concentrations, and incubation times should be determined empirically for each cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom, black-walled tissue culture plates
-
This compound 1 mM stock solution in DMSO
-
Resazurin-based cell viability reagent (e.g., alamarBlue™, PrestoBlue™)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (e.g., 560 nm excitation / 590 nm emission)
Experimental Workflow Diagram:
Caption: Experimental workflow for determining this compound cytotoxicity.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Dilution:
-
Thaw one aliquot of the 1 mM this compound stock solution.
-
Perform a serial dilution series in complete cell culture medium to generate working solutions. Start with a high concentration (e.g., 1 µM) and perform 1:10 dilutions down to the pM range.
-
Important: The final concentration of DMSO in the wells should not exceed 0.1% to avoid solvent-induced toxicity.[11] Prepare a vehicle control containing the maximum DMSO concentration used.
-
-
Cell Treatment: Add the desired volume of the drug dilutions (e.g., 10 µL) to the appropriate wells. Also include "vehicle control" (medium with DMSO) and "media only" (no cells) wells.
-
Incubation: Return the plate to the incubator for 72-96 hours. The 96-hour time point is often used for ADC-based cytotoxicity assays.[5][11]
-
Viability Assessment:
-
Add the resazurin-based reagent (e.g., 10-20 µL) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only wells).
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the percent viability against the log of the this compound concentration and use a non-linear regression (four-parameter logistic) model to calculate the IC₅₀ value.
-
Table 2: Example In Vitro Potency of this compound Conjugates
| Compound/Conjugate | Cell Line / Cancer Type | Potency Metric | Value |
| PF-06647263 (anti-EFNA4-Calicheamicin ADC) | Triple-Negative Breast Cancer (TNBC) | EC₅₀ | ~1 ng/mL |
| CMC-544 (Inotuzumab ozogamicin, anti-CD22 ADC) | B-cell precursor ALL (BCP-ALL) | IC₅₀ | 0.15-4.9 ng/mL |
Data sourced from MedChemExpress product information, based on cited literature.[5]
5. Mechanism of Action
This compound exerts its cytotoxic effect through a unique and highly efficient mechanism.
This compound DNA Damage Pathway
Caption: Mechanism of this compound-induced DNA double-strand breaks.
The process begins with the aryltetrasaccharide portion of this compound recognizing and binding to specific sequences in the minor groove of DNA, such as TCCT/AGGA.[2] Following binding, the trisulfide group is reduced by intracellular thiols (e.g., glutathione), triggering a conformational change. This change allows for a Bergman cyclization of the enediyne core, which generates a highly reactive 1,4-didehydrobenzene (p-benzyne) diradical.[2][3] This diradical then abstracts hydrogen atoms from the deoxyribose backbone of both DNA strands, leading to oxidative damage and ultimately a double-strand break, a lesion that is difficult for the cell to repair and potently triggers apoptosis.[5][6]
6. Spill and Disposal Procedures
-
Spills: In case of a spill, evacuate the area. Wear full PPE, including respiratory protection. Absorb liquid spills with an inert material (e.g., diatomite). For powder spills, gently cover with a damp paper towel to avoid raising dust. Decontaminate the area by scrubbing with alcohol.[5][9] Collect all contaminated materials in a sealed container for hazardous waste disposal.
-
Disposal: All waste, including empty vials, contaminated PPE, and solutions containing this compound, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. adcreview.com [adcreview.com]
- 4. adcreview.com [adcreview.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound: Bioactivity, Mechanism of action, Application_Chemicalbook [chemicalbook.com]
- 7. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tunable and Photoactivatable Mimics of this compound γ1 for DNA Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay - Calcein AM [protocols.io]
- 11. This compound | TargetMol [targetmol.com]
Synthesis of Calicheamicin Analogs for Structure-Activity Relationship Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of Calicheamicin analogs. The aim is to facilitate structure-activity relationship (SAR) studies to guide the development of more potent and selective anticancer agents.
Introduction to this compound and its Analogs
Calicheamicins are a class of potent enediyne antitumor antibiotics isolated from the bacterium Micromonospora echinospora.[1] Their remarkable cytotoxicity stems from their ability to bind to the minor groove of DNA and cause double-stranded breaks, ultimately leading to apoptosis.[2][3] The complex structure of this compound γ1, the most notable member of this family, consists of an aglycon containing the enediyne "warhead" and an aryltetrasaccharide chain responsible for DNA recognition.[4]
The intricate structure of natural Calicheamicins presents significant synthetic challenges.[2] Therefore, the synthesis of simplified analogs is a crucial strategy to explore the key structural features required for biological activity and to develop analogs with improved therapeutic indices. SAR studies on these analogs help in understanding the contribution of different structural motifs to DNA binding, cleavage efficiency, and cytotoxicity.
Data Presentation: Quantitative Analysis of this compound Analog Activity
The following tables summarize the quantitative data from various studies on this compound analogs, providing a comparative overview of their biological activities.
Table 1: Cytotoxicity of this compound Analogs (IC50)
| Analog/Compound | Cell Line | IC50 (µM) | Reference |
| This compound γ1 | Various | Sub-nanomolar range | [2] |
| Simple Enediyne Mimic 1 | Various | > 10 | [2] |
| Simple Enediyne Mimic 2 | Various | Potent (specific value not provided) | [2] |
| Diazonium-based Mimic 3 | - | 18.8 | [5] |
| Diazonium-based Mimic 4 | - | Decreased by 2 orders of magnitude vs Mimic 3 | [5] |
| Diazonium-based Mimic 5 | - | Decreased by 2 orders of magnitude vs Mimic 3 | [5] |
Table 2: DNA Cleavage Activity of this compound Analogs (EC50)
| Analog/Compound | DNA Type | EC50 (µM) | Reference |
| This compound γ1 | Supercoiled | Low nanomolar to micromolar range | [5] |
| Diazonium-based Mimic (various) | Supercoiled | Low nanomolar to micromolar range | [5] |
| This compound T (truncated) | - | Non-selective cleavage | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound analogs.
General Synthetic Strategy for this compound Analogs
The synthesis of this compound analogs is a complex, multi-step process. A general retrosynthetic analysis involves disconnecting the molecule into three key fragments: the aglycon core containing the enediyne moiety, the oligosaccharide DNA-binding domain, and a linker unit.
A simplified, generalized protocol for the synthesis of an enediyne core analog:
-
Preparation of the Enediyne Precursor:
-
Start with a suitable cyclic or acyclic precursor containing functional groups for the introduction of the diyne and ene functionalities.
-
Utilize coupling reactions, such as Sonogashira or Glaser coupling, to introduce the two acetylene units.
-
Construct the double bond through methods like Wittig olefination or ring-closing metathesis.
-
-
Cyclization to Form the Enediyne Core:
-
Induce cyclization of the linear precursor to form the strained 9- or 10-membered ring of the enediyne core. This is often a challenging step requiring carefully optimized conditions.
-
-
Functionalization of the Enediyne Core:
-
Introduce necessary functional groups on the core structure to allow for the attachment of a simplified DNA binding moiety or a linker for conjugation. This may involve protection and deprotection of reactive groups.
-
-
Purification and Characterization:
-
Purify the synthesized analog using chromatographic techniques such as silica gel chromatography or high-performance liquid chromatography (HPLC).
-
Characterize the final product using spectroscopic methods like nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.
-
DNA Cleavage Assay Protocol
This protocol is designed to assess the ability of synthesized this compound analogs to induce DNA strand breaks.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Synthesized this compound analog
-
Activating agent (e.g., glutathione or a thiol-containing compound)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Agarose gel
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the supercoiled plasmid DNA, the this compound analog at various concentrations, and the activating agent in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
-
Quenching the Reaction: Stop the reaction by adding a DNA loading dye containing a chelating agent like EDTA.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel. Run the electrophoresis at a constant voltage until the different DNA forms (supercoiled, nicked, and linear) are well separated.
-
Staining and Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Data Analysis: Quantify the intensity of the supercoiled, nicked, and linear DNA bands. The disappearance of the supercoiled form and the appearance of the nicked and linear forms indicate DNA cleavage. Calculate the EC50 value, which is the concentration of the analog that causes 50% cleavage of the supercoiled DNA.
Cytotoxicity Assay Protocol (MTT Assay)
This protocol measures the cytotoxic effect of the synthesized analogs on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HL-60, HeLa)
-
Cell culture medium and supplements
-
Synthesized this compound analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analog and incubate for a specific period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the analog compared to the vehicle control. Plot the cell viability against the analog concentration and determine the IC50 value, which is the concentration of the analog that causes 50% inhibition of cell growth.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound analogs.
Caption: General workflow for the synthesis and evaluation of this compound analogs.
This compound-Induced Apoptosis Signaling Pathway
This diagram illustrates the signaling pathway initiated by this compound leading to apoptosis.
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. youtube.com [youtube.com]
- 2. Synthetic this compound mimics with novel initiation mechanisms: DNA cleavage, cytotoxicity, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Novel insights on the DNA interaction of this compound γ₁(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tunable and Photoactivatable Mimics of this compound γ1 for DNA Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cleavage behavior of this compound gamma 1 and this compound T - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Calicheamicin ADC Linker Stability in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Calicheamicin Antibody-Drug Conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to linker stability in plasma.
Frequently Asked Questions (FAQs)
Q1: What are the most common this compound ADC linkers and their primary stability concerns?
A1: The most historically common linkers for this compound ADCs are acid-labile hydrazone linkers and disulfide linkers.[1][2] The primary stability concern with hydrazone linkers is their instability in circulation, leading to premature release of the this compound payload.[1][3] This can result in a shortened ADC half-life and off-target toxicity.[1][4] Disulfide linkers can also be susceptible to cleavage in the bloodstream.[5][6]
Q2: What are the main degradation pathways for this compound ADC linkers in plasma?
A2: The primary degradation pathways depend on the linker chemistry:
-
Hydrazone Linkers: These are susceptible to hydrolysis, especially in the slightly acidic tumor microenvironment, but can also show instability at physiological pH, leading to premature drug release in circulation.[7][8]
-
Disulfide Linkers: These can be cleaved through thiol-disulfide exchange reactions with abundant thiols in plasma, such as albumin and glutathione.[5][9] Recent studies have also identified disulfide bond cleavage as a key liability for some this compound ADCs.[6]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the plasma stability of a this compound ADC?
A3: Higher DAR values can lead to faster clearance of the ADC from circulation.[10] ADCs are heterogeneous mixtures, and species with a higher number of conjugated drug-linkers may be more prone to aggregation and have altered pharmacokinetic properties.[10][]
Q4: What is a "linkerless" this compound ADC and how does it improve stability?
A4: A "linkerless" this compound ADC involves the direct attachment of a reduced this compound derivative to an engineered cysteine on the antibody via a disulfide bond.[1][3] This approach has been shown to create homogeneous conjugates with minimal aggregation and significantly improved in vivo stability, with reports of 50% of the drug remaining conjugated after 21 days.[1][3]
Troubleshooting Guides
Issue 1: Rapid loss of Drug-to-Antibody Ratio (DAR) in an in vitro plasma stability assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Linker Instability | The linker may be inherently unstable in plasma. | Consider redesigning the linker. For hydrazone linkers, explore more stable alternatives like silyl ether-based linkers.[12] For disulfide linkers, investigate stabilized versions or linkerless conjugation.[1][7] |
| Suboptimal Conjugation Site | The conjugation site on the antibody may be highly solvent-accessible, promoting linker cleavage.[10] | If using site-specific conjugation, select a less solvent-accessible site. For stochastic conjugation, characterization of conjugation sites is recommended. |
| Assay Conditions | Issues with the plasma quality or incubation conditions. | Ensure the use of high-quality, fresh plasma and maintain consistent temperature (37°C) and handling procedures.[10] |
Issue 2: High levels of free this compound payload detected in plasma in vivo.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Premature Linker Cleavage | The linker is being cleaved in circulation before the ADC reaches the target cells. | This is a significant issue for traditional hydrazone linkers.[1] Switching to a more stable linker technology is highly recommended.[] |
| Disulfide Bond Reduction | The disulfide bond in the linker is being reduced prematurely. | Utilize sterically hindered disulfide linkers to slow the rate of reduction.[7] The "linkerless" approach with an engineered cysteine can also enhance stability.[1][3] |
| Metabolic Instability of the Linker-Payload | The linker-payload entity itself is being metabolized, leading to payload release. | Characterize the circulating metabolites to understand the cleavage points.[6] This may necessitate a redesign of the linker or the payload modification. |
Issue 3: Inconsistent results between in vitro and in vivo plasma stability studies.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Species-Specific Plasma Enzymes | Certain plasma enzymes present in animal models (e.g., carboxylesterase Ces1c in mice) may cleave linkers that are stable in human plasma.[13][14] | Evaluate ADC stability in plasma from multiple species, including human.[15] If a species-specific instability is identified, consider using a different preclinical model or a linker resistant to that enzyme. |
| Complexity of in vivo Environment | The in vivo environment is more complex than an in vitro plasma incubation, with factors like tissue distribution and cellular uptake influencing ADC stability. | While in vitro assays are good for initial screening, in vivo studies are essential for a complete picture of ADC stability.[10] |
| Analytical Method Discrepancies | The methods used to analyze in vitro and in vivo samples may have different sensitivities or specificities. | Ensure that the analytical methods (e.g., LC-MS) are validated for both matrices and can accurately quantify both conjugated and free payload.[16][17] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the plasma stability of different this compound ADC linker strategies.
Table 1: Comparison of this compound ADC Half-Lives in Mice
| ADC | Linker Type | Conjugated Drug Half-Life (hours) | Reference |
| Mylotarg (gemtuzumab ozogamicin) | AcBut-DMH (hydrazone-disulfide) | ~47 | [1][18] |
| Besponsa (inotuzumab ozogamicin) | AcBut-DMH (hydrazone-disulfide) | ~29 | [1][18] |
| Linkerless Cal-ADC (Ly6E-cal) | Direct Disulfide | ~50% drug remaining at 21 days | [1] |
Table 2: Stability of Novel Linkers in Human Plasma
| Linker Type | Stability (t1/2) | Reference |
| Traditional Hydrazone | ~2 days | [12] |
| Silyl ether-based | > 7 days | [12] |
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of a this compound ADC in plasma.
-
Preparation:
-
Thaw plasma (e.g., human, mouse, rat) at 37°C.[10]
-
Centrifuge the plasma to remove any cryoprecipitates.
-
Prepare the ADC stock solution in a suitable buffer.
-
-
Incubation:
-
Sample Analysis (LC-MS):
-
DAR Analysis:
-
Free Payload Analysis:
-
Precipitate the plasma proteins from the samples (e.g., with acetonitrile).
-
Centrifuge to pellet the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released this compound payload.[10]
-
-
-
Data Interpretation:
-
Plot the average DAR over time to determine the rate of drug deconjugation.
-
Quantify the increase in free payload over time.
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Characterization of Catabolic Pathways and Metabolism of ABBV-011, a Novel this compound-Based SEZ6-Targeting Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Non-internalising antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00446A [pubs.rsc.org]
- 9. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. communities.springernature.com [communities.springernature.com]
- 14. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADC Plasma Stability Assay [iqbiosciences.com]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. researchgate.net [researchgate.net]
"strategies to reduce aggregation of Calicheamicin conjugates"
Technical Support Center: Calicheamicin Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of this compound conjugates during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound antibody-drug conjugates (ADCs)?
A1: Aggregation of this compound ADCs is a multifactorial issue primarily driven by the increased hydrophobicity of the conjugate following the attachment of the cytotoxic this compound payload.[1][2] Key contributing factors include:
-
Hydrophobic Interactions: The this compound payload is inherently hydrophobic. Once conjugated to the antibody, it creates hydrophobic patches on the antibody surface, which can interact with similar patches on other ADC molecules, leading to self-association and aggregation.[2]
-
Linker Chemistry: The nature of the chemical linker used to attach this compound to the antibody plays a critical role. Older generation linkers, such as acid-sensitive hydrazone linkers, have been associated with a higher propensity for aggregation.[3][4][5]
-
High Drug-to-Antibody Ratio (DAR): A higher number of this compound molecules per antibody generally increases the overall hydrophobicity of the ADC, thus increasing the likelihood of aggregation.[6][7]
-
Conjugation Process Conditions: The chemical environment during the conjugation reaction can significantly influence aggregation. Unfavorable buffer conditions (e.g., pH, salt concentration) and the use of organic co-solvents to dissolve the hydrophobic payload-linker can promote protein aggregation.[2]
-
Antibody-Specific Properties: The intrinsic biophysical properties of the monoclonal antibody (mAb) itself can predispose it to aggregation.[2]
Q2: How does the choice of linker impact the aggregation of this compound conjugates?
A2: The linker is a critical component influencing the stability and aggregation of this compound ADCs.[8]
-
Hydrophilicity: Incorporating hydrophilic moieties, such as polyethylene glycol (PEG) or sulfonate groups, into the linker can help to counteract the hydrophobicity of the this compound payload, thereby reducing the tendency for aggregation.[8][9][10]
-
Stability: Linker stability is crucial. Unstable linkers can lead to premature drug release and the formation of heterogeneous and aggregation-prone species.[3][9] For example, early this compound ADCs utilized acid-sensitive hydrazone linkers which were less stable and contributed to aggregation.[3][4][5]
-
Conjugation Chemistry: Modern linker chemistries that allow for site-specific conjugation can lead to more homogeneous ADCs with reduced aggregation.[3][4] A novel approach involves a "linkerless" direct disulfide bond between this compound and an engineered cysteine on the antibody, which has been shown to result in minimal aggregation.[3][4][5]
Q3: What is site-specific conjugation and how does it help reduce aggregation?
A3: Site-specific conjugation is a method where the cytotoxic payload is attached to a specific, predetermined site on the antibody. This is often achieved by engineering cysteine residues at desired locations on the antibody sequence.[1][3] This approach offers several advantages over traditional conjugation methods (e.g., to native lysines) in reducing aggregation:
-
Homogeneity: It produces a more homogeneous ADC population with a uniform drug-to-antibody ratio (DAR). In contrast, traditional methods result in a heterogeneous mixture of species with varying DARs and conjugation sites, some of which may be more prone to aggregation.[3][4]
-
Controlled Properties: By controlling the exact location of conjugation, it is possible to avoid sites that are critical for antibody structure and stability, thereby minimizing the conformational changes that can lead to aggregation.
Q4: What analytical techniques are recommended for detecting and quantifying aggregation in this compound conjugates?
A4: A variety of analytical methods can be used to assess the aggregation of this compound ADCs. A multi-pronged approach is often recommended for comprehensive characterization.
-
Size-Exclusion Chromatography (SEC): This is the most common method used to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic volume.[6][11]
-
Hydrophobic Interaction Chromatography (HIC): HIC is used to determine the drug-to-antibody ratio (DAR) distribution. A higher DAR is often correlated with increased aggregation.[11]
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing and quantifying aggregate species, as it is very sensitive to changes in molecular weight.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to provide detailed information on the composition, structure, and aggregation state of ADCs.[6]
-
Dynamic Light Scattering (DLS): DLS can be used to measure the size distribution of particles in a solution and detect the presence of aggregates.
Troubleshooting Guides
Issue 1: High levels of aggregation observed post-conjugation.
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Reaction Buffer | Optimize buffer conditions. Screen different pH levels and salt concentrations to find conditions that maintain antibody stability during conjugation.[2] |
| Hydrophobic Payload-Linker | If possible, select a more hydrophilic linker. Consider incorporating PEG or sulfonate groups into the linker design.[8][9] |
| High DAR | Reduce the molar excess of the payload-linker during the conjugation reaction to target a lower average DAR.[6] |
| Use of Organic Co-solvents | Minimize the amount of organic co-solvent used to dissolve the payload-linker. Explore alternative, less denaturing solvents.[2] |
| Antibody Instability | Characterize the stability of the unconjugated antibody under the planned conjugation conditions. If the antibody is inherently unstable, consider protein engineering strategies. |
Issue 2: Inconsistent batch-to-batch aggregation.
| Potential Cause | Troubleshooting Strategy |
| Variability in Reagents | Ensure consistent quality of all reagents, including the antibody, payload-linker, and buffer components. |
| Inconsistent Process Parameters | Strictly control all process parameters, such as temperature, reaction time, and mixing speed. |
| Heterogeneous Conjugation | If using a non-site-specific conjugation method, consider switching to a site-specific approach to improve homogeneity and batch-to-batch consistency.[3][4] |
Experimental Protocols
Protocol 1: General Method for Site-Specific Conjugation of this compound to an Engineered Antibody
This protocol is a generalized representation based on modern approaches to reduce aggregation.[3][4]
-
Antibody Preparation:
-
Start with a monoclonal antibody that has been engineered to contain a free cysteine residue at a specific site.
-
Buffer exchange the antibody into a conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
If necessary, reduce any existing disulfide bonds at the engineered site using a mild reducing agent like TCEP, followed by removal of the reducing agent.
-
-
Payload-Linker Preparation:
-
Synthesize a this compound derivative with a linker that is activated for conjugation to a thiol group (e.g., a maleimide or a disulfide group).[3]
-
Dissolve the activated this compound linker-drug in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Add the dissolved this compound linker-drug to the prepared antibody solution at a specific molar ratio to achieve the desired DAR.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-4 hours) with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC from unconjugated payload-linker and any aggregates using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[6]
-
-
Characterization:
Data Presentation
Table 1: Comparison of Properties for Different this compound ADC Linker Strategies
| Feature | Traditional Hydrazone Linker | Site-Specific Disulfide Linker |
| Homogeneity | Heterogeneous | Homogeneous[3][4] |
| Aggregation Propensity | Prone to aggregation[3][4][5] | Minimal aggregation[3][4][5] |
| In Vivo Stability (Half-life of conjugated drug) | < 2 days[3] | ~21 days for 50% drug remaining[3][4] |
| Tolerability | Lower[3] | Increased[3][4] |
Visualizations
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. How to Break the Limitations of ADCs? – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a facile antibody–drug conjugate platform for increased stability and homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
Technical Support Center: Troubleshooting Calicheamicin-Antibody Conjugation
Welcome to the technical support center for Calicheamicin-antibody conjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the conjugation process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why is my Drug-to-Antibody Ratio (DAR) consistently lower than expected?
Answer:
Low DAR is a common issue in ADC development and can be attributed to several factors throughout the conjugation process. Here are some potential causes and troubleshooting steps:
-
Suboptimal Antibody Concentration or Purity: The efficiency of the conjugation reaction is sensitive to the concentration and purity of the antibody.
-
Recommendation: Ensure your antibody has a starting concentration of at least 0.5 mg/mL.[1] If the concentration is too low, consider using an antibody concentration kit. However, be aware that concentrating the antibody may also concentrate interfering proteins like BSA.[1] The purity of the antibody should be greater than 95%.[1] Impurities can compete for the label with the target antibody, reducing conjugation efficiency.[1]
-
-
Interfering Buffer Components: Certain substances in your antibody storage buffer can interfere with the conjugation chemistry.
-
Recommendation: Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles that can compete with the antibody for the linker. Also, remove additives like BSA or glycine. If your antibody solution contains these, a buffer exchange or purification step is necessary.
-
-
Inefficient Linker Chemistry or Reaction Conditions: The choice of linker and the reaction conditions (pH, temperature, reaction time) are critical for successful conjugation.
-
Recommendation:
-
For Lysine Conjugation: This method can result in a heterogeneous mixture of ADCs.[2] Optimizing the molar ratio of the linker-drug to the antibody is crucial. A higher ratio may be needed to achieve a higher DAR, but this can also increase the risk of aggregation.
-
For Cysteine Conjugation: This site-specific method often yields more homogeneous conjugates.[3][4] Ensure complete reduction of the interchain disulfides if required for your protocol. The reducing agent must be thoroughly removed before adding the linker-drug.
-
-
-
This compound Derivative Instability: this compound and its derivatives can be sensitive to handling and storage conditions.
-
Recommendation: Follow the manufacturer's instructions for storage and handling of the this compound-linker complex. Prepare solutions fresh and protect them from light if necessary.
-
Experimental Protocol: Optimizing Antibody Concentration and Buffer Exchange
-
Quantify Antibody Concentration: Use a spectrophotometer (A280) or a protein assay (e.g., BCA) to accurately determine the antibody concentration.
-
Assess Purity: Run the antibody on an SDS-PAGE gel under non-reducing and reducing conditions to confirm its purity and integrity.
-
Buffer Exchange:
-
Use a desalting column or a spin column with the appropriate molecular weight cut-off to exchange the antibody into a conjugation-compatible buffer (e.g., PBS, pH 7.4).
-
Follow the column manufacturer's protocol for optimal protein recovery.
-
Re-quantify the antibody concentration after buffer exchange.
-
Question 2: I'm observing significant aggregation of my ADC post-conjugation. What could be the cause and how can I prevent it?
Answer:
ADC aggregation is a serious issue that can affect efficacy and safety. Hydrophobic interactions between the drug-linker and the antibody, or among ADCs, are a common cause.
-
High Drug Loading (DAR): Higher DAR values increase the hydrophobicity of the ADC, leading to a greater propensity for aggregation.[2]
-
Recommendation: Aim for a DAR of 2-4, which has been shown to provide a good balance between efficacy and developability.[2] You can modulate the DAR by adjusting the molar ratio of the linker-drug to the antibody during the conjugation reaction.
-
-
Hydrophobic Linker-Payload: this compound is a hydrophobic molecule. The choice of linker can either exacerbate or mitigate this hydrophobicity.
-
Recommendation: Consider using more hydrophilic linkers, such as those containing polyethylene glycol (PEG) groups, to improve the solubility of the ADC.[]
-
-
Conjugation Method: Conventional conjugation to interchain disulfides can destabilize the antibody and lead to aggregation.[2]
Experimental Protocol: Characterization of ADC Aggregation
-
Size Exclusion Chromatography (SEC): SEC is a primary method to detect and quantify aggregation.
-
Mobile Phase: Use a compatible buffer, such as PBS.
-
Column: Select a column appropriate for separating monoclonal antibodies and their aggregates.
-
Detection: UV detection at 280 nm.
-
Analysis: The appearance of peaks eluting earlier than the main monomeric ADC peak indicates the presence of aggregates.
-
Question 3: My this compound-ADC shows poor stability in plasma. What are the likely reasons?
Answer:
The stability of the ADC in circulation is critical for its therapeutic window. Premature release of the cytotoxic payload can lead to off-target toxicity.[7][8]
-
Linker Instability: The chemical nature of the linker is a key determinant of ADC stability.
-
First-generation this compound ADCs (e.g., Mylotarg, Besponsa) used an acid-labile hydrazone linker. [3][4][7] This linker was designed to be cleaved in the acidic environment of the lysosome but has shown instability in circulation, leading to a shortened half-life.[3][4][8]
-
Recommendation: Newer generation ADCs often employ more stable linkers. For this compound, a direct disulfide linkage to an engineered cysteine has been shown to result in significantly improved stability, with about 50% of the drug remaining conjugated after 21 days in one study.[3][4]
-
Data Summary: Stability of Different this compound ADC Linkers
| Linker Type | ADC Example(s) | Reported Half-life in Mouse | Reference(s) |
| AcButDMH (Hydrazone) | Mylotarg, Besponsa | < 2 days | [3] |
| Direct Disulfide (to engineered Cys) | mAb-cal ADC | ~50% drug remaining at 21 days | [3] |
Question 4: How do I choose the right analytical method to determine my conjugation efficiency?
Answer:
Several analytical techniques can be used to characterize ADCs and determine the DAR. The choice of method depends on the specific information required.[9]
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method for determining the DAR and the distribution of different drug-loaded species.[9][10] It separates ADC species based on their hydrophobicity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used for DAR analysis and to evaluate the stability of the payload.[9][10]
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) provide precise mass information, allowing for the determination of the DAR and confirmation of the conjugation site.[9][11]
Experimental Protocol: DAR Determination by HIC-HPLC
-
Column: A HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7).
-
Mobile Phase B: A low salt buffer (e.g., 25 mM sodium phosphate, pH 7).
-
Gradient: A decreasing salt gradient from Mobile Phase A to Mobile Phase B.
-
Detection: UV at 280 nm.
-
Analysis: The different ADC species (DAR 0, 2, 4, etc.) will elute at different retention times, allowing for quantification of their relative abundance.
Diagrams
Troubleshooting Workflow for Low DAR
A troubleshooting workflow for addressing low Drug-to-Antibody Ratio (DAR).
Logical Relationship of Factors Affecting Conjugation Efficiency
Key factors influencing the efficiency of this compound-antibody conjugation.
References
- 1. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
- 2. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Off-Target Toxicity of Calicheamicin-Based Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target toxicity of Calicheamicin-based Antibody-Drug Conjugates (ADCs).
Section 1: Frequently Asked Questions (FAQs) - Understanding this compound Toxicity
Q1: What is the mechanism of action of this compound and why is it so potent?
This compound is an enediyne antitumor antibiotic.[1][2] Its potent cytotoxicity stems from its unique chemical structure which, upon activation, undergoes a reaction similar to the Bergman cyclization.[1][3] This reaction generates a diradical species (1,4-didehydrobenzene) that abstracts hydrogen atoms from the DNA backbone, leading to double-stranded DNA breaks and subsequent cell death.[2][3] This mechanism is incredibly efficient, with Calicheamicins inducing DNA damage at sub-picomolar concentrations, making them among the most potent antitumor agents known.[2][3]
Q2: Why is off-target toxicity a primary concern for this compound-based ADCs?
The extreme potency of this compound is also its main liability.[1] It is between 1,000 to 10,000 times more cytotoxic to normal cells than many conventional anticancer drugs.[1] Consequently, it cannot be used as a standalone systemic agent and must be targeted to cancer cells via a delivery system like a monoclonal antibody.[1][4] Off-target toxicity occurs when the this compound payload is released prematurely in circulation or when the ADC is taken up by healthy, non-target cells, leading to significant damage to healthy tissues and dose-limiting toxicities.[5][6] Historically, unacceptable toxicity has been a reason for the failure of some ADC clinical trials and even the temporary withdrawal of an approved drug, gemtuzumab ozogamicin (Mylotarg).[4][7]
Q3: What are the main molecular pathways that lead to off-target toxicity?
Off-target toxicity in this compound-based ADCs can be broadly categorized into two main pathways:
-
Target-Independent Toxicity: This is the most common driver of toxicity and occurs when the cytotoxic payload is delivered to healthy cells.[5] Key mechanisms include:
-
Premature Payload Release: The linker connecting the antibody and this compound is unstable in systemic circulation and cleaves before reaching the tumor. This releases the free, highly toxic drug into the bloodstream.[6][] First-generation ADCs using acid-labile hydrazone linkers were particularly prone to this issue.[5][9]
-
Non-Specific ADC Uptake: Healthy cells can internalize the intact ADC through mechanisms like non-specific endocytosis.[5] Additionally, receptors on healthy cells, such as the mannose receptor (MR) on liver sinusoidal endothelial cells and macrophages, can bind to the antibody's carbohydrate structures, leading to ADC uptake and localized toxicity.[5][10]
-
-
On-Target, Off-Tumor Toxicity: This occurs when healthy, non-malignant cells express the same target antigen as the tumor cells.[6][] The ADC binds to these healthy cells, leading to their destruction. This can cause significant side effects if the antigen is expressed on vital organs.[6]
Q4: Which organs or tissues are most commonly affected by this compound off-target toxicity?
Based on preclinical and clinical data, the most commonly observed toxicities associated with this compound-based ADCs include:
-
Hepatotoxicity (Liver Injury): This is a significant concern, potentially driven by the uptake of ADCs by liver cells via the mannose receptor.[5][10]
-
Hematological Toxicities: These are frequently reported and include thrombocytopenia (low platelet count) and neutropenia (low white blood cell count).[11]
-
Myelosuppression: Suppression of the bone marrow's ability to produce blood cells is a common dose-limiting toxicity for DNA-damaging agents.[11]
Section 2: Troubleshooting Guides for Common Experimental Issues
This section addresses specific problems researchers may encounter during the development and testing of this compound-based ADCs.
Q5: My this compound-ADC shows high toxicity and poor tolerability in preclinical animal models, even at low doses. What are the potential causes?
High in vivo toxicity is a common challenge. A systematic investigation is required to identify the root cause.
-
Potential Cause 1: Linker Instability. The linker may be cleaving prematurely in circulation, releasing free this compound.
-
Recommended Action: Perform an in vitro plasma stability assay. Incubate the ADC in mouse, rat, or human plasma and measure the amount of conjugated payload over time using techniques like ELISA or LC-MS.
-
-
Potential Cause 2: On-Target, Off-Tumor Toxicity. The target antigen may be expressed on vital tissues in the animal model.
-
Recommended Action: Conduct tissue cross-reactivity studies using immunohistochemistry (IHC) on a panel of normal tissues from the test species to assess the expression profile of the target antigen.
-
-
Potential Cause 3: Non-Specific Uptake. The ADC may be cleared rapidly by uptake in organs like the liver and spleen.
-
Recommended Action: Perform a biodistribution study using a radiolabeled or fluorescently-labeled ADC to track its accumulation in different organs over time.
-
-
Potential Cause 4: ADC Heterogeneity. If using a non-site-specific conjugation method (e.g., lysine conjugation), the resulting ADC mixture may contain species with a high drug-to-antibody ratio (DAR) that are prone to rapid clearance and aggregation, leading to increased toxicity.[9][12]
-
Recommended Action: Characterize the ADC preparation using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to determine the DAR distribution and percentage of unconjugated antibody. Consider switching to a site-specific conjugation technology for a more homogeneous product.[6]
-
Q6: I'm observing rapid payload deconjugation in my in vitro plasma stability assay. How can I improve linker stability?
Improving linker stability is crucial for widening the therapeutic index.
-
Problem: Acid-labile hydrazone linkers, used in first-generation this compound ADCs like Mylotarg and Besponsa, are known to have limited stability in circulation.[9][12]
-
Solution 1: Linker Chemistry Modification. Replace the hydrazone linker with a more stable alternative. Disulfide-based linkers that can be cleaved in the reducing environment inside a cell are a promising option.[9][12] Sterically hindering the disulfide bond can further protect it from premature reduction in the bloodstream.[1]
-
Solution 2: Site-Specific Conjugation. The site of conjugation on the antibody can influence linker stability.[9] Conjugating to engineered cysteines at specific, stable sites often results in a more stable ADC compared to random conjugation to lysine residues.[9][12]
-
Q7: My ADC is potent in vitro but has a poor therapeutic index in vivo. What should I investigate?
A discrepancy between in vitro potency and in vivo therapeutic index often points to off-target toxicities that are not captured in cell culture models.
-
Step 1: Re-evaluate Linker Stability. As detailed in Q5 and Q6, ensure the linker is sufficiently stable in circulation. Premature release of the payload is a primary reason for a narrow therapeutic index.[]
-
Step 2: Assess Dosing Regimen. The dosing schedule can significantly impact tolerability. The standard maximum tolerated dose (MTD) from a single-dose study may not be optimal.
-
Step 3: Investigate "Bystander Effect" Toxicity. If using a cleavable linker and a membrane-permeable payload, the released drug can diffuse out of the target cell and kill neighboring healthy cells.[5] While this can be beneficial within a tumor, it can increase off-target toxicity in healthy tissues.
-
Recommended Action: Compare the in vivo toxicity of your cleavable-linker ADC to a version with a non-cleavable linker. This can help determine the contribution of the bystander effect to overall toxicity.[5]
-
Q8: How can I experimentally differentiate between on-target, off-tumor toxicity and off-target, non-specific toxicity?
Distinguishing these two mechanisms is key to devising a mitigation strategy.
-
Experimental Approach: Design an in vivo toxicology study using two different ADCs and a control antibody:
-
Test ADC: Your this compound ADC targeting antigen 'X'.
-
Non-Targeted Control ADC: An ADC with the same antibody isotype, linker, and this compound payload, but directed against an antigen not present in the animal model (e.g., a non-mammalian antigen).
-
Unconjugated Antibody: The naked antibody without any this compound.
-
-
Interpreting the Results:
-
If toxicity is observed only with the Test ADC and not the Non-Targeted Control ADC , the toxicity is likely on-target, off-tumor . The mitigation strategy would be to select a different antigen with more restricted expression.
-
If both the Test ADC and the Non-Targeted Control ADC cause similar toxicity profiles, the toxicity is likely off-target and non-specific , related to the payload, linker instability, or non-specific uptake of the antibody backbone. The mitigation strategy would be to re-engineer the linker or the antibody's Fc region.[6]
-
Section 3: Key Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay
-
Objective: To measure the rate of payload deconjugation from an ADC in plasma.
-
Materials: Test ADC, control ADC, human and/or animal (mouse, rat, cynomolgus monkey) plasma, PBS, 37°C incubator.
-
Methodology:
-
Dilute the ADC to a final concentration of 100-200 µg/mL in pre-warmed plasma. Prepare a parallel control sample in PBS.
-
Incubate samples at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C to stop the reaction.
-
Analyze the samples to determine the concentration of intact, conjugated ADC. A common method is an affinity-capture ELISA:
-
Coat a plate with an anti-human IgG antibody.
-
Add plasma samples. The antibody will capture the ADC.
-
Wash away plasma proteins.
-
Detect the conjugated payload using an anti-Calicheamicin antibody.[13]
-
-
Calculate the percentage of intact ADC remaining at each time point relative to T=0. Determine the ADC half-life in plasma.
-
Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)
-
Objective: To determine the concentration of ADC required to inhibit the growth of a cell line by 50%.
-
Materials: Target antigen-positive cell line, target antigen-negative control cell line, cell culture medium, 96-well plates, test ADC, non-targeted control ADC, free this compound drug, cell viability reagent (e.g., CellTiter-Glo®, MTS).
-
Methodology:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test ADC, control ADC, and free drug.
-
Remove the old media and add the media containing the serially diluted compounds to the cells. Include untreated cells as a control.
-
Incubate for 72-120 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Read the luminescence or absorbance using a plate reader.
-
Normalize the data to the untreated control cells and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.
-
Protocol 3: In Vivo Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of an ADC that can be administered to an animal without causing unacceptable toxicity.
-
Materials: Healthy rodents (e.g., BALB/c or nude mice), test ADC, vehicle control (e.g., saline).
-
Methodology:
-
Acclimate animals for at least one week.
-
Divide animals into cohorts (n=3-5 per group).
-
Administer a single intravenous (IV) dose of the ADC to each cohort at escalating dose levels (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle control group.
-
Monitor animals daily for 14-21 days for clinical signs of toxicity (e.g., hunched posture, ruffled fur, lethargy).
-
Record body weight twice weekly. A body weight loss of >20% is typically considered a sign of severe toxicity.
-
At the end of the study, perform a full necropsy, collect blood for hematology and clinical chemistry analysis, and collect major organs for histopathological examination.
-
The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or severe pathological findings.
-
Section 4: Data Summaries and Visualizations
Table 1: Comparison of Linker Technologies for this compound ADCs
| Linker Type | Cleavage Mechanism | Stability in Circulation | Key Advantages | Key Disadvantages |
| Hydrazone (e.g., AcButDMH) | Acid Hydrolysis (pH-sensitive) | Low to Moderate | Designed for lysosomal release.[9] | Prone to premature cleavage in blood (pH ~7.4), leading to off-target toxicity.[9][12] |
| Disulfide | Reduction (Thiol-disulfide exchange) | Moderate to High | Cleaved by high glutathione levels inside cells; generally more stable in plasma than hydrazones.[1] | Can be prematurely cleaved by circulating thiols; stability depends on steric hindrance around the bond.[1][9] |
| "Linkerless" (Direct Disulfide) | Reduction | High | Creates a direct, traceless connection between an engineered cysteine and the drug; highly stable.[12] | Requires antibody engineering (engineered cysteines).[12] |
| Non-Cleavable (e.g., Thioether) | Proteolytic Degradation | Very High | Extremely stable in circulation, minimizing payload release before cell internalization.[4] | Relies entirely on antibody degradation to release the payload; may not have a bystander killing effect.[4][5] |
Table 2: Summary of Troubleshooting Strategies for Off-Target Toxicity
| Observed Issue | Potential Cause(s) | Recommended Action / First-Line Assay |
| High mortality/morbidity in MTD study | Linker instability; On-target, off-tumor toxicity; ADC aggregation/heterogeneity. | In Vitro Plasma Stability Assay; Tissue Cross-Reactivity (IHC); ADC Characterization (HIC, MS). |
| Elevated liver enzymes (ALT/AST) | Non-specific uptake by liver cells (e.g., via Mannose Receptor); On-target expression in liver. | Biodistribution Study; Liver IHC for target antigen; Consider Fc-region engineering to reduce uptake. |
| Rapid clearance of ADC from circulation | High DAR species; Aggregation; Non-specific uptake. | Pharmacokinetic (PK) study; Characterize ADC preparation for DAR and aggregates. |
| Poor correlation between in vitro and in vivo results | Linker instability in vivo; Complex off-target toxicities not captured in vitro. | In Vivo MTD study with a non-targeted control ADC to differentiate on-target vs. off-target effects. |
Visualizations
Caption: Mechanisms of this compound ADC Off-Target Toxicity.
Caption: Experimental Workflow for Assessing ADC Off-Target Toxicity.
Caption: Decision Tree for Troubleshooting High In Vivo ADC Toxicity.
References
- 1. adcreview.com [adcreview.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. How to Break the Limitations of ADCs? – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. genemedi.net [genemedi.net]
Technical Support Center: Overcoming Multidrug Resistance to Calicheamicin in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues encountered during in vitro experiments aimed at understanding and overcoming multidrug resistance (MDR) to Calicheamicin. The content is structured in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound in cancer cells?
A1: Acquired resistance to this compound, a potent DNA-damaging agent often used in antibody-drug conjugates (ADCs), is a multifaceted issue. The primary mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), actively pumps this compound out of the cancer cell, reducing its intracellular concentration and cytotoxic effect.[1][2][3][4][5]
-
Altered Signaling Pathways: Activation of pro-survival signaling pathways, most notably the PI3K/AKT/mTOR pathway, can counteract the DNA damage-induced apoptosis triggered by this compound.[6][7][8]
-
Enhanced DNA Repair: As this compound's primary mechanism of action is inducing double-strand DNA breaks, cancer cells can develop resistance by upregulating their DNA repair machinery.[9]
-
Defective ADC Processing: For this compound delivered via ADCs (e.g., gemtuzumab ozogamicin), resistance can arise from reduced expression of the target antigen (e.g., CD33), impaired internalization of the ADC-antigen complex, or inefficient lysosomal trafficking and payload release.[1][6]
Q2: How can I determine if my cancer cell line has developed resistance to this compound?
A2: The most common method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your experimental cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. The degree of resistance is often expressed as the "fold resistance," calculated by dividing the IC50 of the resistant cell line by the IC50 of the sensitive parental cell line.
Q3: Are there small molecule inhibitors that can help overcome this compound resistance?
A3: Yes, several strategies involve the use of small molecule inhibitors to resensitize resistant cells. For instance, inhibitors of the PI3K/AKT pathway, such as the allosteric AKT inhibitor MK-2206, have been shown to sensitize resistant cells to this compound by blocking the pro-survival signaling that counteracts the drug's cytotoxic effects.[6] Additionally, inhibitors of ABC transporters can be used to block the efflux of this compound, thereby increasing its intracellular accumulation and efficacy.
Troubleshooting Guides
Investigating Increased Drug Efflux
Issue: I suspect my this compound-resistant cell line is overexpressing ABC transporters, but my drug efflux assay results are unclear.
Troubleshooting Q&A:
-
Q: Which fluorescent dye is most appropriate for assessing efflux of a this compound-like payload?
-
A: Rhodamine 123 is a commonly used fluorescent substrate for P-gp (ABCB1) and can be used to assess its efflux activity.[9] It is important to note that Rhodamine 123 is also a substrate for other transporters like MRP1, so results should be interpreted in the context of the specific ABC transporter expression profile of your cells.[9]
-
-
Q: My fluorescent signal is weak or I see high background in my Rhodamine 123 efflux assay. What could be the problem?
-
A: Several factors could contribute to this. Ensure you are using an optimal, non-toxic concentration of Rhodamine 123 (typically in the range of 50-200 ng/mL). High concentrations can be cytotoxic and affect cell membrane integrity. Also, verify that your flow cytometer's filters and settings are appropriate for Rhodamine 123's excitation and emission spectra. To reduce background, ensure thorough washing steps to remove extracellular dye before analysis.
-
-
Q: I don't see a significant difference in dye accumulation between my sensitive and resistant cells. What should I check?
-
A: First, confirm the overexpression of the suspected ABC transporter (e.g., ABCB1) at the protein level using Western blotting or flow cytometry. If expression is confirmed, the functional assay may need optimization. Ensure you are incubating the cells with the dye for a sufficient time to allow for uptake. Also, the efflux period is critical; you may need to perform a time-course experiment to determine the optimal efflux time for your specific cell line. Including a positive control inhibitor of the specific ABC transporter (e.g., verapamil or cyclosporin A for P-gp) can help validate the assay.
-
This protocol is adapted for flow cytometry to measure the efflux activity of ABC transporters.
Materials:
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)
-
This compound-sensitive (parental) and -resistant cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
ABC transporter inhibitor (e.g., Verapamil or Cyclosporin A for P-gp)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
Dye Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 100-200 ng/mL. Incubate for 30-60 minutes at 37°C in the dark to allow for dye accumulation.
-
Inhibitor Treatment (Control): For a subset of resistant cells, add an ABC transporter inhibitor (e.g., 50 µM Verapamil) during the dye loading step to block efflux.
-
Washing: After incubation, centrifuge the cells and wash them twice with ice-cold PBS to remove extracellular dye.
-
Efflux: Resuspend the cell pellet in pre-warmed complete culture medium and incubate at 37°C for 30-60 minutes to allow for drug efflux. For a negative control (no efflux), keep a sample on ice.
-
Flow Cytometry Analysis: After the efflux period, place the cells on ice to stop the process. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with appropriate laser and filter settings (e.g., excitation at 488 nm, emission at ~530 nm).
-
Data Analysis: Compare the mean fluorescence intensity (MFI) between the sensitive, resistant, and inhibitor-treated resistant cells. A lower MFI in resistant cells compared to sensitive cells indicates active efflux. The MFI of inhibitor-treated resistant cells should be similar to that of the sensitive cells.
Altered PI3K/AKT Signaling Pathway
Issue: I am trying to determine if the PI3K/AKT pathway is activated in my this compound-resistant cells via Western blot, but I am having trouble getting a clear signal for phosphorylated AKT (p-AKT).
Troubleshooting Q&A:
-
Q: I am not detecting any p-AKT (Ser473) signal in my resistant cells. What could be wrong?
-
A: The absence of a p-AKT signal could be due to several reasons. First, ensure that your protein extraction buffer contains phosphatase inhibitors to prevent dephosphorylation of your target protein during sample preparation. Second, verify the quality of your primary antibody; it's advisable to use a well-validated antibody and include a positive control (e.g., lysate from cells treated with a known AKT activator like IGF-1) to confirm the antibody is working.[9] The expression level of p-AKT might be low, so you may need to load a higher amount of protein on your gel. Finally, consider that AKT activation can be transient, so you might need to analyze protein lysates at different time points after this compound treatment.
-
-
Q: I see multiple bands or high background on my p-AKT Western blot. How can I improve the specificity?
-
A: High background and non-specific bands are common issues in Western blotting. To reduce background, ensure your blocking step is adequate (e.g., using 5% BSA in TBST for phospho-antibodies is often recommended over milk).[9] Optimize the concentrations of your primary and secondary antibodies; using too high of a concentration can lead to non-specific binding. Thorough and consistent washing steps are also crucial.
-
-
Q: How do I properly quantify the change in AKT activation?
-
A: To accurately quantify changes in AKT phosphorylation, you should normalize the p-AKT signal to the total AKT signal for each sample. This accounts for any variations in the total amount of AKT protein between your sensitive and resistant cell lines. It is also important to normalize to a loading control, such as GAPDH or β-actin, to ensure equal protein loading across all lanes.
-
Materials:
-
This compound-sensitive and -resistant cell lines
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-p-AKT (Ser473) and Rabbit anti-total AKT
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer with inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT (Ser473) (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To analyze total AKT and a loading control, you can strip the membrane and re-probe with the respective primary antibodies, followed by secondary antibody incubation and detection.
Assessing DNA Damage
Issue: My Comet assay results to measure this compound-induced DNA damage are inconsistent and show high variability between replicates.
Troubleshooting Q&A:
-
Q: I am observing a high level of DNA damage in my untreated control cells. What could be the cause?
-
A: High basal DNA damage can result from several factors during sample preparation. Ensure that all solutions are freshly prepared and that cells are handled gently to avoid mechanical damage.[6] All steps should be performed in a dim or dark environment to prevent UV-induced DNA damage.[6] It's also important to keep cells and reagents at the appropriate temperatures to minimize endogenous nuclease activity.
-
-
Q: The comets in my images are faint or poorly defined. How can I improve the image quality?
-
A: This could be an issue with the electrophoresis conditions or staining. Ensure that the electrophoresis buffer is fresh and at the correct pH. The voltage and duration of electrophoresis are critical parameters that may need to be optimized for your specific cell type.[1] For visualization, ensure that your DNA stain (e.g., SYBR Green or propidium iodide) is used at the recommended concentration and that the slides are properly rinsed before imaging.
-
-
Q: There is a lot of variability in the tail moments between my technical replicates. How can I reduce this?
-
A: The Comet assay is known for its potential for inter-experimental variability.[1] To improve consistency, it is crucial to standardize every step of the protocol, from cell handling to electrophoresis conditions. Including internal standards, such as control cells with a known amount of DNA damage, can help to normalize results across different experiments.[1] When analyzing the comets, ensure you are scoring a sufficient number of cells per sample (typically 50-100) and that the scoring is done blindly to the treatment conditions.
-
This protocol is designed to detect single and double-strand DNA breaks.
Materials:
-
This compound-treated and untreated cells
-
Comet assay slides
-
Low-melting-point agarose (LMPA) and normal-melting-point agarose (NMPA)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Slide Preparation: Coat Comet assay slides with a layer of 1% NMPA and allow it to solidify.
-
Cell Encapsulation: Mix a suspension of your cells (at ~1 x 10^5 cells/mL) with 0.5% LMPA at a 1:10 (v/v) ratio and pipette onto the pre-coated slide.[8] Allow to solidify on a cold plate.
-
Cell Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins, leaving the DNA as "nucleoids."
-
DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer and let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. The fragmented, negatively charged DNA will migrate towards the anode, forming the "comet tail."
-
Neutralization: Gently rinse the slides with a neutralization buffer.
-
Staining: Stain the DNA with a fluorescent dye.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using Comet scoring software to quantify the percentage of DNA in the tail, tail length, and tail moment.
ADC Internalization and Trafficking
Issue: I am using a pH-sensitive dye (e.g., pHrodo) to track the internalization of a this compound-ADC, but I am not seeing a clear fluorescent signal, or the signal is diffuse.
Troubleshooting Q&A:
-
Q: Why am I not seeing a significant increase in fluorescence after adding the pHrodo-labeled ADC to my cells?
-
A: The principle of pHrodo dyes is that they fluoresce brightly in the acidic environment of endosomes and lysosomes. A lack of signal could indicate several issues:
-
Inefficient Internalization: The ADC may not be internalizing efficiently. This could be due to low expression of the target antigen on the cell surface. Confirm antigen expression levels using flow cytometry.
-
Incorrect pHrodo Dye: Different pHrodo dyes have different pKa values and are optimal for different stages of the endocytic pathway. Ensure you are using a dye appropriate for the expected pH of the target compartment.
-
Insufficient Incubation Time: Internalization is a time-dependent process. You may need to perform a time-course experiment to determine the optimal incubation time for your ADC and cell line.
-
-
-
Q: The fluorescent signal is very dim and difficult to quantify. How can I enhance it?
-
A: Ensure that the labeling of your ADC with the pHrodo dye was successful and that the dye-to-antibody ratio is optimal. Over-labeling can sometimes lead to quenching or altered antibody function. You can also try increasing the concentration of the labeled ADC in your experiment, but be mindful of potential non-specific uptake at very high concentrations. Using a high-content imaging system can provide more sensitive detection and quantification compared to a standard fluorescence microscope.
-
-
Q: I see some fluorescence, but it's not localized in punctate structures as expected for endosomes/lysosomes. What does this mean?
-
A: A diffuse signal might indicate that the dye is not being properly trafficked to acidic compartments or that the cell membrane has been compromised, leading to dye leakage into the cytoplasm. To confirm lysosomal delivery, you can perform a co-localization experiment using a lysosomal marker like LysoTracker.
-
Materials:
-
pHrodo-labeled this compound-ADC
-
Target cancer cell line and a negative control cell line (not expressing the target antigen)
-
Live-cell imaging medium
-
Nuclear stain (e.g., Hoechst 33342)
-
Lysosomal marker (e.g., LysoTracker Green, if using a red pHrodo dye)
-
High-content imaging system or confocal microscope
Procedure:
-
Cell Seeding: Seed cells in a multi-well imaging plate and allow them to adhere overnight.
-
ADC Incubation: Replace the culture medium with live-cell imaging medium containing the pHrodo-labeled ADC at the desired concentration. Include a negative control of labeled ADC on cells that do not express the target antigen.
-
Time-Lapse Imaging: Place the plate in a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO2). Acquire images at regular intervals (e.g., every 30 minutes for several hours) to monitor the increase in fluorescence as the ADC is internalized and trafficked to acidic compartments.
-
Co-localization (Optional): For endpoint assays, you can co-stain with a nuclear dye and a lysosomal marker to visualize the subcellular localization of the internalized ADC.
-
Image Analysis: Use image analysis software to quantify the intensity and number of fluorescent puncta per cell over time. Compare the signal in the target-positive versus target-negative cells to confirm antigen-specific internalization.
Quantitative Data Summary
While a comprehensive, standardized table of IC50 values for this compound across a wide range of sensitive and resistant cell lines is not available in a single source, the following table provides an example of how such data can be presented. Researchers should consult the primary literature for specific values relevant to their cell lines of interest.
Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | Parental/Resistant | Key Resistance Mechanism | This compound IC50 (pM) | Fold Resistance | Reference |
| HL-60 | Parental | - | ~50 | - | Fictional Example |
| HL-60/CalR | Resistant | ABCB1 Overexpression | ~5000 | 100 | Fictional Example |
| K562 | Parental | - | ~75 | - | Fictional Example |
| K562/CalR | Resistant | PI3K/AKT Activation | ~1500 | 20 | Fictional Example |
Note: The values in this table are illustrative examples and not from a specific publication. Researchers should determine these values empirically for their own cell systems.
Table 2: Example of Resistance Reversal by an AKT Inhibitor
| Cell Line | Treatment | This compound IC50 (pM) | Fold Change in IC50 | Reference |
| K562/CalR | Vehicle | 1500 | - | Fictional Example |
| K562/CalR | MK-2206 (1 µM) | 300 | 5-fold decrease | Fictional Example |
Note: This table illustrates the potential effect of an AKT inhibitor on this compound sensitivity. The actual fold change will vary depending on the cell line and experimental conditions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound ADC action and mechanisms of resistance.
Caption: Workflow for assessing drug efflux using a fluorescent dye assay.
Caption: The PI3K/AKT signaling pathway and its role in counteracting this compound-induced apoptosis.
References
- 1. Drug: MK-2206 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. echemi.com [echemi.com]
- 3. Drug: MK-2206 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The AKT Inhibitor MK-2206 is Cytotoxic in Hepatocarcinoma Cells Displaying Hyperphosphorylated AKT-1 and Synergizes with Conventional Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug: MK-2206 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. biology.stackexchange.com [biology.stackexchange.com]
Calicheamicin ADC Therapeutic Index Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and experimental use of Calicheamicin Antibody-Drug Conjugates (ADCs). Our goal is to help you improve the therapeutic index of your this compound ADCs by providing actionable insights and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main factors limiting the therapeutic index of first-generation this compound ADCs?
First-generation this compound ADCs, such as Mylotarg® (gemtuzumab ozogamicin) and Besponsa® (inotuzumab ozogamicin), often exhibit a narrow therapeutic index due to several key factors[1][2]:
-
Linker Instability: These ADCs typically utilize an acid-sensitive hydrazone linker. This linker is prone to hydrolysis in the systemic circulation, leading to premature release of the highly potent this compound payload. This off-target release can cause significant toxicity to healthy tissues, a primary contributor to dose-limiting toxicities[1][2][3].
-
ADC Heterogeneity: Traditional conjugation methods, such as linking the payload to lysine residues, result in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR). This heterogeneity can lead to inconsistent efficacy and toxicity profiles. Species with high DARs are often prone to rapid clearance and increased toxicity[1].
-
Aggregation: The heterogeneous nature and hydrophobicity of the payload can lead to ADC aggregation. Aggregated ADCs can exhibit altered pharmacokinetics, reduced efficacy, and potential immunogenicity[1][2][4].
-
Off-Target Toxicity: Besides premature payload release, off-target toxicity can also occur through non-specific uptake of the ADC by normal cells, particularly in organs like the liver and bone marrow[3][5].
Q2: How can linker technology be improved to enhance the therapeutic index of this compound ADCs?
Improving linker stability is a critical strategy for widening the therapeutic index. Newer generation linkers aim to be highly stable in circulation while allowing for efficient payload release within the target cancer cell. Key advancements include:
-
Site-Specific Conjugation and Novel Linkers: Moving away from acid-labile linkers, newer approaches utilize more stable linker chemistries. For example, a "linkerless" approach directly attaches the this compound thiol to an engineered cysteine on the antibody via a disulfide bond. This creates a homogeneous, more stable ADC with a longer half-life in circulation[1][2][6].
-
Cleavable vs. Non-cleavable Linkers:
-
Cleavable Linkers: These are designed to be cleaved by specific conditions within the tumor microenvironment or inside the cancer cell (e.g., by proteases or glutathione). This allows for the release of the payload and can facilitate the "bystander effect," where the payload can kill neighboring antigen-negative tumor cells[7][8][9].
-
Non-cleavable Linkers: These linkers rely on the degradation of the antibody backbone within the lysosome to release the payload. This can lead to reduced off-target toxicity as the payload is less likely to diffuse out of the target cell[3].
-
Q3: What is the "bystander effect" and how does it impact the efficacy of this compound ADCs?
The bystander effect is the ability of a cytotoxic payload, released from a targeted cancer cell, to diffuse into and kill neighboring tumor cells that may not express the target antigen[8][9][10][11]. This is particularly important for treating heterogeneous tumors where antigen expression can be varied. For this compound ADCs, a membrane-permeable payload released within the tumor microenvironment can exert a potent bystander killing effect[10]. The choice of linker and the physicochemical properties of the released payload are critical in determining the extent of the bystander effect[8][10].
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High in vivo toxicity at low doses / Narrow Therapeutic Window | Premature payload release due to unstable linker (e.g., acid-labile hydrazone).[1][3] ADC heterogeneity leading to a fraction of highly conjugated, toxic species.[1] On-target, off-tumor toxicity (target antigen is expressed on healthy tissues). | - Optimize Linker: Replace acid-sensitive linkers with more stable options like disulfide-based linkerless conjugates or enzyme-cleavable linkers.[1][2] - Implement Site-Specific Conjugation: Use antibody engineering to introduce specific conjugation sites (e.g., engineered cysteines) to produce a homogeneous ADC with a defined DAR.[1][2] - Thorough Target Vetting: Ensure the target antigen has high tumor-specific expression with minimal expression in vital healthy tissues. |
| ADC Aggregation | High DAR and hydrophobicity of the this compound payload.[1][4][12] Inappropriate buffer conditions during conjugation and storage. | - Control DAR: Utilize site-specific conjugation to limit the DAR to an optimal level (typically 2-4).[1] - Formulation Optimization: Screen different buffer conditions (pH, excipients) to identify a formulation that minimizes aggregation. Employ analytical techniques like size-exclusion chromatography (SEC) to monitor aggregation.[4] - Hydrophilic Linkers: Incorporate hydrophilic linkers (e.g., PEG) to counteract the hydrophobicity of the payload.[12] |
| Lack of Efficacy in vivo despite potent in vitro cytotoxicity | Poor ADC stability in circulation leading to reduced tumor delivery.[1][3] Inefficient internalization of the ADC by tumor cells. Development of drug resistance mechanisms in tumor cells (e.g., drug efflux pumps).[13] | - Assess in vivo Stability: Conduct pharmacokinetic studies to measure the half-life of the intact ADC in circulation.[1] - Evaluate Internalization: Use fluorescence-based assays to confirm that the ADC is being effectively internalized by the target cells. - Investigate Resistance: For resistant cell lines, evaluate the expression of drug transporters. Consider using payloads that are not substrates for common efflux pumps.[13] |
| Inconsistent Batch-to-Batch Results | Heterogeneity of the ADC preparation due to stochastic conjugation.[1] Variability in the conjugation process. | - Adopt Site-Specific Conjugation: This will ensure the production of a homogeneous ADC with a consistent DAR.[1][2] - Standardize Protocols: Tightly control all parameters of the conjugation and purification process, including temperature, pH, reaction times, and purification methods. |
Quantitative Data Summary
Table 1: Comparison of First-Generation vs. Next-Generation this compound ADCs
| Parameter | First-Generation (e.g., Mylotarg) | Next-Generation (Linkerless, Site-Specific) | Reference(s) |
| Conjugation Chemistry | Stochastic (Lysine) | Site-Specific (Engineered Cysteine) | [1] |
| Linker Type | Acid-labile Hydrazone | Disulfide (Linkerless) | [1][2] |
| DAR | Heterogeneous (average 2-3) | Homogeneous (e.g., DAR=2) | [1][12] |
| Aggregation | Prone to aggregation | Minimal aggregation | [1][2] |
| In vivo Stability (Half-life) | Shortened half-life | High in vivo stability (~50% drug remains after 21 days) | [1][2] |
| Tolerability | Narrow therapeutic index | Increased tolerability in preclinical models | [1][2][6] |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Seeding: Plate target-positive and target-negative cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, a non-targeting control ADC, and free this compound drug. Add the treatments to the cells.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the IC50 values (the concentration of ADC that inhibits cell growth by 50%) for each treatment condition.
Protocol 2: In Vivo Efficacy Study in Xenograft Models
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., CD22+ lymphoma cells or HER2+ breast cancer cells) into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
ADC Administration: Randomize mice into treatment groups and administer a single intravenous bolus dose of the this compound ADC, a vehicle control, and a non-targeting ADC control.
-
Tumor and Body Weight Measurement: Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a specified size or until a predetermined time point.
Protocol 3: Pharmacokinetic and In Vivo Stability Analysis
-
ADC Administration: Administer a single dose of the this compound ADC to rodents (e.g., mice or rats).
-
Blood Sampling: Collect blood samples at various time points post-injection.
-
Sample Processing: Process the blood to obtain plasma or serum.
-
Total Antibody Measurement: Quantify the total antibody concentration using a generic human IgG ELISA.
-
Intact ADC Measurement: Use an LC-MS-based method to determine the average DAR of the ADC in circulation over time. This will provide a measure of in vivo stability.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adcreview.com [adcreview.com]
- 12. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
"methods for preventing premature release of Calicheamicin from ADCs"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Calicheamicin-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and experimental use of this compound ADCs, with a focus on preventing premature drug release.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms leading to the premature release of this compound from ADCs?
The premature release of this compound from ADCs is a critical issue that can lead to off-target toxicity and reduced therapeutic efficacy. The primary causes are:
-
Linker Instability: The chemical linker connecting the antibody to this compound is the most common point of failure. Acid-labile linkers, such as the hydrazone linker found in early this compound ADCs like Mylotarg® and Besponsa®, are susceptible to hydrolysis in the neutral pH of the bloodstream, leading to systemic release of the payload.[1][2][3][4][5][6]
-
Heterogeneous Conjugation: Traditional conjugation methods that target surface lysines on the antibody result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).[1][3][4] Species with high DARs can be prone to aggregation and faster clearance, potentially contributing to instability.[1][3]
-
Disulfide Bond Instability: While disulfide bonds are a common feature in this compound linkers, their stability can be influenced by the steric environment. Unhindered disulfide bonds may be more susceptible to reduction in the bloodstream.[7]
Q2: How does linker chemistry influence the stability of this compound ADCs?
Linker chemistry is paramount to the stability and overall performance of a this compound ADC.[4]
-
Acid-Labile Hydrazone Linkers: These linkers, such as the AcButDMH linker, are designed to be cleaved in the acidic environment of the lysosome within the target cancer cell.[1][8] However, they have shown considerable instability in circulation, leading to premature drug release.[1][2][3][4][5]
-
Peptide-Based Linkers: Linkers containing dipeptides like valine-citrulline (Val-Cit) are designed to be cleaved by lysosomal proteases (e.g., Cathepsin B) that are abundant in tumor cells.[6][8][9] These linkers generally exhibit greater stability in systemic circulation compared to hydrazone linkers.[6][8]
-
Disulfide Linkers: These linkers exploit the higher reductive potential within the cell compared to the bloodstream. To enhance stability in circulation, sterically hindered disulfide bonds, for instance, by adding methyl groups near the disulfide bridge, have been employed.[7][8]
-
"Linkerless" or Traceless Conjugates: A more recent and promising approach involves the direct, site-specific conjugation of this compound to the antibody via a disulfide bond with an engineered cysteine.[1][2][3] This creates a homogeneous ADC with significantly improved stability.[1][2][3]
Q3: What is site-specific conjugation and how does it improve ADC stability?
Site-specific conjugation is a method that attaches the drug-linker to a specific, predetermined site on the antibody, often an engineered cysteine residue.[1][2][3] This contrasts with traditional methods that randomly attach the drug to available lysine residues. The advantages of site-specific conjugation include:
-
Homogeneity: It produces a uniform ADC population with a consistent DAR, which simplifies manufacturing and characterization.[1][2][3][10]
-
Improved Stability and Pharmacokinetics: By controlling the conjugation site, it's possible to avoid interfering with the antibody's antigen-binding sites and to select locations that confer greater stability to the linker.[3] This can lead to a longer half-life and a better therapeutic index.[3]
-
Reduced Aggregation: The resulting homogeneous conjugates tend to have a lower propensity for aggregation compared to heterogeneous mixtures.[1][2][3]
Troubleshooting Guides
Issue 1: High Levels of Premature Drug Release Observed in Plasma Stability Assays
Possible Causes:
-
Use of an Unstable Linker: The most likely culprit is the use of a linker that is not sufficiently stable in plasma, such as a traditional acid-labile hydrazone linker.[1][4][5]
-
Heterogeneous ADC Population: A high DAR population within a heterogeneous mixture may be contributing to instability.[10]
-
Suboptimal Conjugation Chemistry: The chemical reaction used for conjugation may have resulted in the formation of less stable bonds.[10]
Recommended Solutions:
-
Re-evaluate Linker Chemistry:
-
Consider replacing the acid-labile linker with a more stable alternative, such as a peptide-based linker (e.g., Val-Cit) or a sterically hindered disulfide linker.[8][9]
-
Explore the use of a "linkerless" approach by directly conjugating this compound to an engineered cysteine on the antibody.[1][2][3] This has been shown to significantly increase in vivo stability.[1][2][3]
-
-
Implement Site-Specific Conjugation:
-
Optimize Conjugation and Purification:
-
Carefully control the stoichiometry of reactants during the conjugation reaction to achieve the desired DAR.[10]
-
Employ robust purification methods to remove unwanted high-DAR species and unconjugated antibody.
-
Issue 2: Inconsistent Batch-to-Batch Stability and Efficacy
Possible Causes:
-
Heterogeneous Conjugation: Random conjugation to lysines can lead to significant batch-to-batch variability in DAR and the distribution of drug-linked species.[1][4]
-
Lack of Robust Analytical Characterization: Insufficient analytical methods may not be adequately detecting variations between batches.[11]
Recommended Solutions:
-
Adopt Site-Specific Conjugation: This is the most effective way to ensure batch-to-batch consistency by producing a homogeneous product.[1][2][3]
-
Implement Comprehensive Analytical Characterization:
-
Use a suite of analytical techniques to thoroughly characterize each batch, including methods to determine average DAR, drug distribution, and the percentage of unconjugated antibody.[11][12]
-
Techniques such as Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) are essential for assessing DAR and heterogeneity.[13][14]
-
Size Exclusion Chromatography (SEC) should be used to monitor for aggregation.[15]
-
Quantitative Data on ADC Stability
The following table summarizes stability data for different this compound ADC constructs.
| ADC Construct | Linker Type | Conjugation Method | Stability Metric | Value | Reference |
| Mylotarg® (gemtuzumab ozogamicin) | AcButDMH (Hydrazone-Disulfide) | Lysine | Conjugated drug half-life in mice | ~47 hours | [1] |
| Besponsa® (inotuzumab ozogamicin) | AcButDMH (Hydrazone-Disulfide) | Lysine | Conjugated drug half-life in mice | ~29 hours | [1] |
| Inotuzumab ozogamicin | AcButDMH (Hydrazone-Disulfide) | Lysine | Hydrolysis rate in human plasma/serum | 1.5-2% per day | [5] |
| Novel "Linkerless" this compound ADC | Disulfide | Engineered Cysteine (Site-specific) | % Drug remaining conjugated in vivo at 21 days | 50% | [1][2][3] |
Experimental Protocols
Protocol 1: Plasma Stability Assay to Determine Premature Drug Release
Objective: To quantify the amount of this compound released from an ADC when incubated in plasma over time.
Materials:
-
This compound ADC
-
Freshly prepared plasma (e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
Protein A magnetic beads
-
LC/MS system
-
Anti-Calicheamicin antibody (for ELISA-based methods)
Procedure:
-
Incubate the this compound ADC in plasma at 37°C for various time points (e.g., 0, 6, 24, 48, 72 hours).
-
At each time point, capture the intact ADC from the plasma using Protein A magnetic beads.[14]
-
Wash the beads with PBS to remove unbound components.
-
For DAR analysis (LC/MS):
-
For released drug analysis (Immunoassay):
-
The supernatant (plasma with ADC removed) can be analyzed for the presence of free this compound using a sensitive immunoassay with an anti-Calicheamicin antibody.[16]
-
Protocol 2: Characterization of ADC Heterogeneity by Hydrophobic Interaction Chromatography (HIC)
Objective: To assess the distribution of different drug-loaded species in an ADC preparation.
Materials:
-
This compound ADC sample
-
HPLC system with a HIC column
-
Mobile Phase A: High salt buffer (e.g., sodium phosphate with ammonium sulfate)
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm. Different peaks will correspond to ADC species with different DARs (higher DAR species are more hydrophobic and will elute later).
-
Integrate the peak areas to determine the relative abundance of each species.[15]
Visualizations
Caption: Troubleshooting logic for premature drug release from this compound ADCs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in antibody–drug conjugates: a new era of targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 13. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. Physical Stability Studies of ADCs - Creative Biolabs [creative-biolabs.com]
- 16. genemedi.net [genemedi.net]
Technical Support Center: Investigating Acquired Resistance to Gemtuzumab Ozogamicin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to gemtuzumab ozogamicin (GO).
Frequently Asked Questions (FAQs)
Q1: My AML cell line is showing reduced sensitivity to gemtuzumab ozogamicin. What are the primary mechanisms of acquired resistance I should investigate?
A1: Acquired resistance to gemtuzumab ozogamicin is multifactorial. The primary mechanisms to investigate include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, encoded by the ABCB1 gene), which actively pumps the cytotoxic payload (calicheamicin) out of the cell.[1][2]
-
Alterations in the Target Antigen (CD33):
-
Reduced surface expression of CD33, leading to decreased drug binding.[2]
-
Impaired internalization of the GO-CD33 complex.
-
Genetic variations, such as the CD33 splicing polymorphism rs12459419, can affect the drug's target domain.
-
-
Enhanced DNA Damage Repair: Upregulation of pathways that repair the double-strand DNA breaks induced by this compound.
-
Anti-Apoptotic Mechanisms: Increased expression of anti-apoptotic proteins like Bcl-2, which counteracts the pro-apoptotic signals initiated by this compound.[1][3]
-
Reduced Drug Activation: Insufficient lysosomal hydrolysis of the linker connecting the antibody to this compound.
Q2: I am observing high variability in CD33 expression in my cell cultures. How can this affect my experiments?
A2: High variability in CD33 expression can significantly impact the reproducibility of your results. CD33 expression levels can vary between different AML subtypes and even within a single cell line.[4] Lower CD33 expression is associated with reduced sensitivity to GO.[4] It is crucial to regularly monitor CD33 expression in your cell lines using flow cytometry to ensure consistency across experiments.
Q3: My GO-resistant cell line does not show significant overexpression of P-glycoprotein. What other resistance mechanisms should I consider?
A3: While P-gp is a major factor, other mechanisms can confer resistance. Consider investigating:
-
Multidrug Resistance-Associated Protein 1 (MRP1): This is another ABC transporter that can contribute to drug efflux.[1]
-
Anti-Apoptotic Pathways: Assess the expression levels of proteins like Bcl-2.[3] High levels of Bcl-2 can make cells resistant to apoptosis even if the drug reaches its target.
-
CD33 Internalization Rate: The rate of GO-CD33 complex internalization might be reduced, preventing the release of this compound inside the cell.
-
DNA Repair Pathways: The cells may have enhanced their capacity to repair DNA damage.
Q4: Can I reverse P-glycoprotein-mediated resistance in my experiments?
A4: Yes, P-gp-mediated resistance can often be reversed experimentally using P-gp inhibitors. Cyclosporine A and its non-immunosuppressive analog, PSC-833, are commonly used to block P-gp function and can help determine if drug efflux is the primary resistance mechanism in your cells.[5]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for gemtuzumab ozogamicin in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Variable CD33 Expression | Monitor CD33 expression levels by flow cytometry at the start of each experiment. Ensure consistent passage numbers for your cell lines, as CD33 expression can change over time in culture. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for your assays. Overly confluent or sparse cultures can lead to variable drug responses. |
| Drug Stability | Prepare fresh dilutions of gemtuzumab ozogamicin for each experiment from a frozen stock. The this compound component is highly potent and can degrade with improper storage or handling. |
| Assay Incubation Time | Ensure a consistent incubation time with the drug. A 72-hour incubation is a common starting point for GO cytotoxicity assays. |
Problem 2: No significant difference in apoptosis between sensitive and resistant cells after GO treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal GO Concentration | Perform a dose-response experiment to ensure you are using a concentration that induces apoptosis in the sensitive cell line but is sublethal to the resistant line. |
| Timing of Apoptosis Measurement | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for detecting maximal differences in apoptosis between your cell lines. |
| Upregulation of Anti-Apoptotic Proteins | Analyze the expression of anti-apoptotic proteins like Bcl-2 by Western blot or flow cytometry in both cell lines.[3] High levels in the resistant line may explain the lack of apoptosis. |
| Cell Cycle Arrest | GO can induce G2/M cell cycle arrest without immediately leading to apoptosis.[6] Analyze the cell cycle distribution of your cells by flow cytometry to see if this is occurring. |
Quantitative Data Summary
Table 1: Gemtuzumab Ozogamicin IC50 Values in Sensitive and Resistant AML Cell Lines
| Cell Line | Description | IC50 (ng/mL) | Fold Resistance | Reference |
| HL-60 | GO-sensitive parental line | ~5 | - | [2] |
| HL/GO | GO-resistant variant | ~1000 | ~200 | [2] |
| HL/GO-CSA | GO-resistant variant (developed with Cyclosporine A) | ~1125 | ~225 | [2] |
Table 2: CD33 Expression and Clinical Response to Gemtuzumab Ozogamicin
| CD33 Expression Level (Quartile) | Patient Cohort | Effect of GO on Relapse Risk | Reference |
| Low (Q1) | Pediatric AML | No significant benefit | |
| High (Q2-Q4) | Pediatric AML | Significant reduction in relapse risk |
Table 3: Genetic Polymorphisms and Gemtuzumab Ozogamicin Response
| Gene | SNP | Genotype | Impact on GO Efficacy | Reference |
| CD33 | rs12459419 | CC | Favorable response | [7] |
| CT/TT | No benefit | [7] | ||
| ABCB1 | rs1045642 | CT/TT | Improved clinical outcome | [8] |
| CC | Less favorable outcome | [8] |
Experimental Protocols
Assessment of CD33 Surface Expression by Flow Cytometry
Objective: To quantify the level of CD33 on the surface of AML cells.
Methodology:
-
Harvest 1 x 10^6 cells per sample and wash with ice-cold PBS.
-
Resuspend cells in 100 µL of FACS buffer (PBS with 2% FBS).
-
Add a saturating concentration of a fluorochrome-conjugated anti-CD33 antibody (e.g., PE-conjugated anti-CD33). Include an isotype control for each sample.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in 500 µL of FACS buffer.
-
Acquire data on a flow cytometer. The CD33 expression level can be reported as the Mean Fluorescence Intensity (MFI).
P-glycoprotein (P-gp) Functional Assay (Rhodamine 123 Efflux)
Objective: To measure the drug efflux capacity of P-gp.
Methodology:
-
Harvest 1 x 10^6 cells per sample and resuspend in pre-warmed culture medium.
-
Load cells with Rhodamine 123 (a P-gp substrate) at a final concentration of 0.5-1 µM.
-
Incubate for 30-60 minutes at 37°C to allow dye uptake.
-
Wash cells twice with ice-cold PBS to remove excess dye.
-
Resuspend cells in pre-warmed culture medium and incubate at 37°C for 1-2 hours to allow for dye efflux. For inhibitor studies, include a P-gp inhibitor like Cyclosporine A (5-10 µM) during both the loading and efflux steps.
-
After the efflux period, wash cells with ice-cold PBS.
-
Analyze the intracellular fluorescence by flow cytometry. Reduced fluorescence indicates active P-gp-mediated efflux.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following GO treatment.
Methodology:
-
Treat cells with the desired concentrations of gemtuzumab ozogamicin for the desired time period (e.g., 48-72 hours).
-
Harvest both adherent and suspension cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC-Annexin V) and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Key signaling pathways involved in gemtuzumab ozogamicin action and resistance.
Caption: Workflow for assessing P-glycoprotein function using a Rhodamine 123 efflux assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Induction of DNA strand breaks is critical to predict the cytotoxicity of gemtuzumab ozogamicin against leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK3 inhibitor enhances gemtuzumab ozogamicin‐induced apoptosis in primary human leukemia cells by overcoming multiple mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of CD33 is a predictive factor for effect of Gemtuzumab Ozogamicin at different doses in adult acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to Gemtuzumab Ozogamicin - Irwin Bernstein [grantome.com]
- 6. Differential response of human acute myeloid leukemia cells to gemtuzumab ozogamicin in vitro: role of Chk1 and Chk2 phosphorylation and caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time to reconsider CD33 single nucleotide polymorphism in the response to gemtuzumab ozogamicin | Haematologica [haematologica.org]
- 8. ABCB1 SNP predicts outcome in patients with acute myeloid leukemia treated with Gemtuzumab ozogamicin: a report from Children’s Oncology Group AAML0531 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Calicheamicin-Induced Apoptosis: A Comparative Guide to Caspase Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Calicheamicin, a potent enediyne antitumor antibiotic, induces apoptosis or programmed cell death in cancer cells by causing double-strand breaks in DNA.[1][2] Validating the apoptotic pathway is a critical step in the preclinical evaluation of this compound and its conjugates, such as Gemtuzumab ozogamicin. A key method for this validation is the measurement of caspase activation, as these proteases are central to the execution of the apoptotic program. This guide provides a comparative overview of common caspase activation assays, their underlying principles, and detailed protocols to aid researchers in selecting the most appropriate method for their studies.
The Intrinsic Pathway of this compound-Induced Apoptosis
This compound triggers the intrinsic, or mitochondrial, pathway of apoptosis.[2] This process is initiated by DNA damage, leading to a cascade of intracellular events. A notable feature of this compound-induced apoptosis is that it can occur independently of p53, a common tumor suppressor gene.[2] The signaling cascade involves the activation of initiator caspases, such as caspase-9, and potentially caspase-2, which then activate executioner caspases, primarily caspase-3 and caspase-7.[2][3] These executioner caspases are responsible for cleaving a host of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Comparison of Caspase Activation Assays
Several types of assays are available to measure caspase activity, each with distinct advantages and disadvantages in terms of sensitivity, cost, and throughput. The choice of assay will depend on the specific experimental needs. The most common methods are colorimetric, fluorometric, and luminometric assays.
| Assay Type | Principle | Substrate Examples | Detection Method | Sensitivity | Throughput | Cost |
| Colorimetric | Cleavage of a chromophore from a peptide substrate, resulting in a color change. | DEVD-pNA (Caspase-3/7), IETD-pNA (Caspase-8), LEHD-pNA (Caspase-9) | Spectrophotometer (Absorbance at 405 nm) | Low | Medium | Low |
| Fluorometric | Cleavage of a fluorophore from a peptide substrate, resulting in a fluorescent signal. | DEVD-AFC (Caspase-3/7), IETD-AFC (Caspase-8), LEHD-AFC (Caspase-9) | Fluorometer (Excitation/Emission dependent on fluorophore) | Medium | High | Medium |
| Luminometric | Cleavage of a substrate that releases a substrate for luciferase, generating light. | Caspase-Glo® 3/7, 8, 9 Reagents (Promega) | Luminometer | High | High | High |
Table 1: Comparison of Common Caspase Activation Assays.
Luminometric assays generally offer the highest sensitivity, making them ideal for detecting low levels of caspase activity or for use with a small number of cells.[4] Fluorometric assays provide a good balance of sensitivity and cost, while colorimetric assays are the most cost-effective but least sensitive option.[5]
Experimental Protocols
Detailed methodologies for the key caspase assays are provided below. These protocols are based on commercially available kits and can be adapted for specific cell types and experimental conditions.
Experimental Workflow Overview
Luminometric Caspase-3/7 Assay (e.g., Caspase-Glo® 3/7 Assay)
This assay provides a highly sensitive method for detecting caspase-3 and -7 activities.
Materials:
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled multi-well plates suitable for luminescence measurements
-
Treated and untreated cell samples
-
Luminometer
Protocol:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Equilibrate the reagent and the cell culture plates to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds to induce cell lysis.
-
Incubate the plate at room temperature for 1 to 3 hours to allow for the generation of a stable luminescent signal.
-
Measure the luminescence in a plate-reading luminometer.
-
Calculate the fold-increase in caspase activity by comparing the luminescent signal of treated samples to untreated controls.
Fluorometric Caspase-8 Assay (e.g., using IETD-AFC substrate)
This assay is suitable for detecting the activity of the initiator caspase-8.
Materials:
-
Caspase-8 substrate (e.g., Ac-IETD-AFC)
-
Cell lysis buffer
-
Assay buffer
-
Black, clear-bottom multi-well plates
-
Treated and untreated cell samples
-
Fluorometer
Protocol:
-
Induce apoptosis in cells by treating with this compound.
-
Lyse the cells using a suitable lysis buffer and collect the cell lysate.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Add the assay buffer to each well.
-
Add the Caspase-8 substrate (Ac-IETD-AFC) to each well to a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.
-
Calculate the caspase-8 activity based on a standard curve generated with free AFC.
Colorimetric Caspase-9 Assay (e.g., using LEHD-pNA substrate)
This assay provides a cost-effective method for measuring the activity of the initiator caspase-9.
Materials:
-
Caspase-9 substrate (e.g., Ac-LEHD-pNA)
-
Cell lysis buffer
-
Assay buffer
-
Clear, flat-bottom multi-well plates
-
Treated and untreated cell samples
-
Spectrophotometer (microplate reader)
Protocol:
-
Prepare cell lysates from this compound-treated and untreated cells as described for the fluorometric assay.
-
Determine the protein concentration of the lysates.
-
To each well of a 96-well plate, add 100-200 µg of protein.
-
Add the assay buffer to each well.
-
Add the Caspase-9 substrate (Ac-LEHD-pNA) to each well to a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Determine the caspase-9 activity by comparing the absorbance of treated samples to untreated controls.
Conclusion
The validation of this compound-induced apoptosis through caspase activation assays is a fundamental step in its preclinical development. The choice of assay—luminometric, fluorometric, or colorimetric—should be guided by the specific requirements of the study, including the need for sensitivity, throughput, and budget constraints. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively and accurately quantify caspase activation and gain valuable insights into the apoptotic mechanisms of this potent anticancer agent.
References
- 1. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 2. Induction of apoptosis by enediyne antibiotic this compound thetaII proceeds through a caspase-mediated mitochondrial amplification loop in an entirely Bax-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase-2 is a mediator of apoptotic signaling in response to gemtuzumab ozogamicin in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
"head-to-head comparison of Mylotarg and Besponsa in preclinical models"
A detailed analysis of two prominent antibody-drug conjugates, Mylotarg® (gemtuzumab ozogamicin) and Besponsa® (inotuzumab ozogamicin), in preclinical models reveals distinct efficacy profiles dictated by their target antigen specificity, while sharing a common cytotoxic mechanism of action. This guide synthesizes available preclinical data to offer a comparative overview for researchers and drug development professionals.
Both Mylotarg and Besponsa are antibody-drug conjugates (ADCs) that utilize a highly potent cytotoxic agent, calicheamicin, to induce cancer cell death. The key differentiator lies in their targeting mechanism: Mylotarg is directed against the CD33 antigen, a marker found on myeloid leukemia cells, while Besponsa targets the CD22 antigen, which is expressed on B-cell malignancies. This fundamental difference in their monoclonal antibody component governs their respective therapeutic applications and preclinical performance against different types of hematological cancer models.
Quantitative Comparison of In Vitro Cytotoxicity
A direct comparative study by Tirrò and colleagues (2019) provides crucial insights into the target-dependent efficacy of Mylotarg and Besponsa. The study evaluated the antiproliferative effects of both ADCs on various human malignant cell lines with differing expression of CD22 and CD33. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit cell proliferation by 50%, were determined and are summarized below.
| Cell Line | Primary Disease Type | CD22 Expression | CD33 Expression | Mylotarg (GO) IC50 (nM of CalichDMH equivalents) | Besponsa (IO) IC50 (nM of CalichDMH equivalents) |
| BL-2 | Burkitt's Lymphoma | Positive | Negative | >1000 | 0.82 |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | Positive | Negative | >1000 | 0.098 |
| Namalwa | Burkitt's Lymphoma | Positive | Negative | >1000 | 1.80 |
| HL-60 | Acute Promyelocytic Leukemia | Negative | Positive | 2.30 | >1000 |
Data sourced from Tirrò E, et al. Front Oncol. 2019.[1]
The results clearly demonstrate that Besponsa (IO) is highly potent against CD22-positive/CD33-negative cell lines (BL-2, SUP-B15, and Namalwa), with IC50 values in the low nanomolar to sub-nanomolar range. In stark contrast, Mylotarg (GO) showed minimal activity against these cells. Conversely, in the CD33-positive/CD22-negative HL-60 cell line, Mylotarg was potent, while Besponsa had negligible effect.[1] This underscores the critical role of target antigen expression in the preclinical efficacy of these ADCs.
Mechanism of Action: A Shared Cytotoxic Pathway
Despite their different targets, Mylotarg and Besponsa converge on the same intracellular mechanism of action once internalized by the cancer cell. Both ADCs deliver the this compound payload, which induces double-strand DNA breaks, leading to cell cycle arrest and apoptosis.
Caption: General mechanism of action for Mylotarg and Besponsa.
The process begins with the binding of the ADC to its specific antigen on the cell surface, followed by internalization of the ADC-antigen complex.[2] Inside the cell, the this compound payload is released from the antibody through the cleavage of the linker. The released this compound then translocates to the nucleus, where it binds to the minor groove of the DNA and causes double-strand breaks, ultimately triggering programmed cell death, or apoptosis.[2][3]
Experimental Protocols
The following are the methodologies employed in the key comparative preclinical study cited in this guide.
Cell Lines and Culture
-
BL-2, SUP-B15, Namalwa, and HL-60 cell lines were used.
-
Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
Immunophenotype Analysis
-
The surface expression of CD22 and CD33 on the cell lines was determined by flow cytometry using specific fluorescently labeled antibodies against these antigens.
Cell Proliferation Assay
-
Cell proliferation was assessed after a 48-hour incubation with increasing concentrations of Mylotarg or Besponsa.
-
A luminescence-based assay was used to measure cell viability, with the luminescence signal being proportional to the number of viable cells. The results were expressed as a percentage of the untreated control cells.[4]
IC50 Calculation
-
The IC50 values were calculated from the dose-response curves using a logistic non-linear regression model. The values were expressed as nanomolar (nM) equivalents of the this compound payload (CalichDMH).[4]
Signaling Pathways and Experimental Workflow
The this compound payload of both Mylotarg and Besponsa initiates a DNA damage response pathway that culminates in apoptosis. The workflow for a typical in vitro cytotoxicity experiment is also outlined below.
Caption: this compound-induced apoptosis pathway and in vitro experimental workflow.
References
Unraveling Cross-Resistance: A Comparative Analysis of Calicheamicin and Other DNA Damaging Agents
For researchers, scientists, and professionals in drug development, understanding the nuances of drug resistance is paramount. This guide provides an objective comparison of cross-resistance profiles between the potent antitumor antibiotic calicheamicin and other conventional DNA damaging agents. By presenting quantitative experimental data, detailed methodologies, and visual representations of the underlying molecular pathways, this document aims to be a critical resource in the strategic development of next-generation cancer therapies.
This compound, an enediyne antibiotic, is renowned for its extraordinary cytotoxicity, which stems from its ability to cause double-stranded DNA breaks. However, as with many potent chemotherapeutics, the emergence of drug resistance poses a significant clinical challenge. A critical aspect of this resistance is the phenomenon of cross-resistance, where cancer cells that have developed resistance to one drug exhibit decreased sensitivity to other, often structurally and mechanistically unrelated, therapeutic agents. This guide delves into the complex interplay of resistance mechanisms that link this compound with other DNA damaging agents such as cisplatin, doxorubicin, etoposide, and mitoxantrone.
Quantitative Comparison of Cross-Resistance
The development of resistance to this compound is frequently associated with the overexpression of multidrug resistance (MDR) transporters, most notably P-glycoprotein (P-gp), encoded by the MDR1 gene. This efflux pump actively removes a wide range of hydrophobic drugs from the cell, thereby reducing their intracellular concentration and cytotoxic efficacy. This mechanism is a primary driver of cross-resistance between this compound and other DNA damaging agents that are also P-gp substrates.
The following tables summarize the quantitative data on cross-resistance observed in various cancer cell lines. The fold resistance is calculated as the ratio of the half-maximal inhibitory concentration (IC50) of the resistant cell line to that of the parental, sensitive cell line.
| Cell Line | Drug Selected For | Fold Resistance to Selecting Drug | Cross-Resistance to this compound | Cross-Resistance to Doxorubicin | Cross-Resistance to Cisplatin | Cross-Resistance to Etoposide | Reference |
| Ovarian Cancer | |||||||
| A2780/ADR | Doxorubicin | 62.5 | Not Reported | - | 4.6 | Not Reported | [1] |
| IGROV-1/Pt0.5 | Cisplatin | 10 | Not Reported | Not Reported | - | Not Reported | [2] |
| IGROV-1/Pt1 | Cisplatin | 14 | Not Reported | Not Reported | - | Not Reported | [2] |
| OVCAR8-CP5 | Cisplatin | 2.7 | Not Reported | Not Reported | - | Exhibits cross-resistance to paclitaxel | [3] |
| OVCAR8 PTX R C | Paclitaxel | 12.27 | Not Reported | Not Reported | Maintained high resistance to Carboplatin | Not Reported | [4] |
| OVCAR8 PTX R P | Paclitaxel | 14.54 | Not Reported | Not Reported | Maintained high resistance to Carboplatin | Not Reported | [4] |
| Breast Cancer | |||||||
| MCF-7/DOX | Doxorubicin | Not Specified | Not Reported | - | Exhibits cross-resistance | Not Reported | [5] |
| Various Cancers | |||||||
| Drug-adapted TNBC | Doxorubicin | Varies | Not Reported | - | Collateral sensitivity or cross-resistance observed | Not Reported | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in cross-resistance studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and other DNA damaging agents in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the drug concentration that inhibits cell growth by 50%.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or other DNA damaging agents for a specified period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation solution.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
DNA Damage Quantification (Comet Assay)
The single-cell gel electrophoresis, or comet assay, is a sensitive technique for detecting DNA strand breaks in individual cells.
-
Cell Preparation: Harvest cells after drug treatment and resuspend them in ice-cold PBS.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Perform electrophoresis at a low voltage. The negatively charged DNA fragments will migrate from the nucleus towards the anode, forming a "comet tail." The extent of DNA damage is proportional to the length and intensity of the tail.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Analyze the images using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment, which are all indicators of DNA damage.
Signaling Pathways and Experimental Workflows
The development of cross-resistance is a complex process involving the interplay of multiple signaling pathways. Overexpression of MDR1 is a central mechanism, and its regulation is often linked to pathways such as the PI3K/AKT/mTOR and TNF/NF-κB signaling cascades.
MDR1-Mediated Drug Efflux and Cross-Resistance
This diagram illustrates the central role of the MDR1 (P-gp) efflux pump in mediating cross-resistance between this compound and other DNA damaging agents that are its substrates.
Caption: MDR1-mediated efflux reduces intracellular drug concentration.
Experimental Workflow for Assessing Cross-Resistance
This workflow outlines the key steps in a typical study investigating cross-resistance between this compound and other DNA damaging agents.
Caption: Workflow for evaluating this compound cross-resistance.
Signaling Pathways Implicated in Cross-Resistance
The PI3K/AKT/mTOR and NF-κB signaling pathways are frequently implicated in the regulation of MDR1 expression and the promotion of cell survival, thereby contributing to cross-resistance.[7][8][9]
Caption: PI3K/AKT/mTOR and NF-κB pathways in drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Ovarian cancer cisplatin-resistant cell lines: multiple changes including collateral sensitivity to Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-resistance of cisplatin selected cells to anti-microtubule agents: Role of general survival mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to LC-MS/MS Methods for the Pharmacokinetic Analysis of Calicheamicin Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The potent calicheamicin class of payloads, when conjugated to monoclonal antibodies, creates highly effective antibody-drug conjugates (ADCs) for targeted cancer therapy. Robust pharmacokinetic (PK) analysis is crucial for the successful development of these complex biotherapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a key technology for the bioanalysis of this compound ADCs, offering high selectivity and sensitivity for quantifying the various ADC components in biological matrices.[1]
This guide provides a comparative overview of various LC-MS/MS methodologies for the PK analysis of this compound ADCs, focusing on assays for the unconjugated payload, the conjugated ADC, and the total antibody. Detailed experimental protocols and performance data are presented to aid researchers in selecting and developing appropriate bioanalytical strategies.
Key Pharmacokinetic Analytes for this compound ADCs
The pharmacokinetic characterization of this compound ADCs requires the measurement of several analytes to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The primary analytes of interest are:
-
Unconjugated (Free) Payload: Quantification of the released this compound derivative is critical for assessing linker stability and understanding potential off-target toxicity.
-
Antibody-Conjugated this compound (Conjugated ADC): This measurement reflects the concentration of the active ADC in circulation and is a key indicator of target engagement and efficacy.
-
Total Antibody: This assay measures all forms of the antibody, including the conjugated ADC, partially deconjugated ADC, and fully unconjugated antibody. It provides essential information on the overall clearance of the antibody component.
Comparison of LC-MS/MS Methods for Unconjugated this compound Payload
The quantification of the highly potent, unconjugated this compound payload requires sensitive and robust analytical methods. Below is a comparison of two distinct LC-MS/MS methods.
| Parameter | Method 1 | Method 2 |
| Analyte | N-acetyl-γ-calicheamicin | 6 unconjugated payloads including this compound (CM) |
| Matrix | Human K2EDTA Plasma | Mouse Serum |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Methanol-Ethanol (50% v/v) Precipitation |
| Sample Volume | 75 µL | 5 µL |
| LC Column | Not Specified | Kinetex F5 Core-shell (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Not Specified | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Methanol |
| Run Time | Not Specified | 11 minutes |
| Mass Spectrometer | API 6500 | Not Specified |
| Ionization Mode | Not Specified | Not Specified |
| MRM Transition | 1500.25 > 1321.30 | Not Specified |
| Internal Standard | N-Propionyl-γ-Calicheamicin DMH | Nicotinamide-D4 |
| Linear Range | 0.020 – 2.00 ng/mL | 0.4 – 1000 nM (equivalent to approx. 0.59 - 1478.4 ng/mL) |
| LLOQ | 0.020 ng/mL | 0.4 nM (equivalent to approx. 0.59 ng/mL) |
| Recovery | 56% | >85% |
| Intra-assay Precision | 2.19% to 15.4% | Not Specified |
| Inter-assay Precision | 3.08% to 15.1% | Not Specified |
| Intra-assay Accuracy | -21.4% (at LLOQ) to 5.92% | Not Specified |
| Inter-assay Accuracy | -10.6% to 3.29% | Not Specified |
| Reference | (Kirkovsky, 2016) | (Lee et al., 2024)[2] |
Note: The conversion from nM to ng/mL for this compound (CM) is based on the molecular weight of N-acetyl-gamma-calicheamicin dimethylhydrazide (1478.4 g/mol ).[3]
Comparison of LC-MS/MS Methods for Conjugated this compound ADC
Hybrid immunoaffinity capture LC-MS/MS assays are the gold standard for the selective quantification of conjugated ADCs.[4] These methods combine the specificity of ligand-binding assays with the quantitative power of mass spectrometry.
| Parameter | Method 1 (for Gemtuzumab Ozogamicin) | Method 2 (for Inotuzumab Ozogamicin) |
| Analyte | Antibody-Conjugated N-acetyl-γ-calicheamicin | Inotuzumab Ozogamicin |
| Matrix | Human K2EDTA Plasma | Serum |
| Sample Preparation | Immunoaffinity Capture followed by LLE | Not Specified |
| Sample Volume | 75 µL | Not Specified |
| LC Column | Not Specified | Not Specified |
| Mobile Phase | Not Specified | Not Specified |
| Run Time | Not Specified | Not Specified |
| Mass Spectrometer | API 6500 | Not Specified |
| Ionization Mode | Not Specified | Not Specified |
| MRM Transition | 1356.3 > 1196.20 | Not Specified |
| Internal Standard | N-Propionyl-γ-Calicheamicin DMH | Not Specified |
| Linear Range | 1.04 – 1040 ng/mL (as ADC) | Not Specified |
| LLOQ | 1.04 ng/mL (as ADC) | 1.0 ng/mL |
| Recovery | ~66% | Not Specified |
| Intra-assay Precision | 0.998% to 12.2% | Not Specified |
| Inter-assay Precision | 4.30% to 9.43% | Not Specified |
| Intra-assay Accuracy | -5.78% to 5.87% | Not Specified |
| Inter-assay Accuracy | -3.36% to 1.33% | Not Specified |
| Reference | (Kirkovsky, 2016) | (Brufsky et al., 2019) |
Experimental Protocols
Protocol 1: Quantification of Unconjugated this compound in Mouse Serum
This protocol is adapted from Lee et al. (2024).[2]
1. Sample Preparation:
-
To 5 µL of mouse serum, add 2 µL of 7.5 µM Nicotinamide-D4 as an internal standard.
-
Add 15 µL of ice-cold methanol:ethanol (50% v/v).
-
Vortex the mixture for 5 minutes.
-
Incubate at -20°C for 20 minutes for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: Not specified
-
Column: Kinetex F5 Core-shell (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Flow Rate: 0.15 mL/min
-
Gradient: 20% B to 70% B over 2 minutes, hold at 70% B for 5 minutes.
-
Injection Volume: 1 µL
-
Mass Spectrometer: Not specified
Protocol 2: Dual "Hybrid" and Regular LC-MS/MS Assay for Unconjugated and Conjugated this compound in Human Plasma
This protocol is based on the presentation by Kirkovsky (2016).
1. Sample Preparation for Unconjugated this compound:
-
Perform Liquid-Liquid Extraction (LLE) on 75 µL of human K2EDTA plasma.
2. Sample Preparation for Conjugated this compound (Hybrid Assay):
-
Details of the immunoaffinity capture step are not provided in the reference. This step typically involves capturing the ADC using an anti-human IgG antibody or a specific anti-idiotypic antibody immobilized on magnetic beads or a plate.
-
After capture and washing, the payload is cleaved from the antibody (e.g., via reduction of a disulfide linker or enzymatic cleavage).
-
The released payload is then extracted using LLE.
3. LC-MS/MS Conditions:
-
Mass Spectrometer: API 6500
-
MRM Transition (Unconjugated): 1500.25 > 1321.30
-
MRM Transition (Conjugated): 1356.3 > 1196.20
-
Internal Standard: N-Propionyl-γ-Calicheamicin DMH
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the general workflows for the quantification of different this compound ADC analytes.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple and highly sensitive LC-MS workflow for characterization and quantification of ADC cleavable payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3FJ2Dce5R2 | C61H84IN5O23S3 | CID 86567977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
Assessing the Bystander Effect of Calicheamicin-Based ADCs: A Comparative Guide
The bystander effect, the ability of an antibody-drug conjugate (ADC) to kill not only the targeted antigen-positive (Ag+) cancer cells but also adjacent antigen-negative (Ag-) cells, is a critical mechanism for therapeutic efficacy, especially in heterogeneous tumors.[1][2] This phenomenon occurs when the cytotoxic payload, once released from the ADC within the target cell, diffuses into the surrounding microenvironment and kills nearby cells.[3] The extent of this effect is largely dictated by the physicochemical properties of the payload and the design of the linker.[1]
This guide provides a comparative analysis of the bystander effect of Calicheamicin-based ADCs, contrasting them with ADCs carrying other common payloads. It includes a summary of quantitative data, detailed experimental protocols for assessing the bystander effect, and visualizations of key pathways and workflows.
The Mechanism of the ADC Bystander Effect
The bystander effect is a multi-step process that enhances the therapeutic reach of an ADC beyond the directly targeted cells.[1] It is particularly crucial for overcoming challenges posed by heterogeneous antigen expression within a tumor.[4]
The process begins with the ADC binding to a specific antigen on the surface of a cancer cell.[1] Following binding, the ADC-antigen complex is internalized, typically via endocytosis, and trafficked to lysosomes.[1] Inside the lysosome, the linker connecting the antibody and the payload is cleaved, releasing the cytotoxic drug. For a bystander effect to occur, this released payload must be able to permeate the cell membrane to exit the target cell and enter neighboring cells, where it can then exert its cytotoxic activity.[1][5] Payloads with properties such as sufficient membrane permeability are therefore essential for a potent bystander effect.[1]
This compound vs. Other Payloads: A Comparative Analysis
The choice of payload is a determining factor in the bystander potential of an ADC. Calicheamicins are potent DNA-damaging agents belonging to the enediyne class of antibiotics.[2][6] Their ability to cause double-strand DNA breaks makes them highly cytotoxic.[2] However, the bystander effect can vary even within the same payload class. For instance, studies have shown that T-calicheamicin D exhibits a strong bystander effect, capable of killing bystander cells deep within a tumor spheroid, while T-calicheamicin G's effect is more localized to the directly targeted cells.[6]
Below is a comparison of this compound with other widely used ADC payloads.
| Payload Class | Example Payload | Example ADC | Bystander Potential | Key Findings |
| Enediyne | This compound D | T-CaliD | High | Exhibits strong bystander cell killing in both co-culture (with as low as 25% Ag+ cells) and 3D spheroid models, with payload penetration to the spheroid core.[6] |
| This compound G | T-CaliG | Low to Moderate | Bystander killing is largely confined to cells immediately adjacent to directly targeted cells.[6] | |
| Auristatin | Monomethyl Auristatin E (MMAE) | T-vc-MMAE, Padcev | High | The released MMAE is membrane-permeable, leading to efficient bystander killing.[1] T-MMAE can achieve near-complete killing of Ag- cells with 50% Ag+ cells present.[6] |
| Maytansinoid | DM1 | Kadcyla® (T-DM1) | None / Very Low | T-DM1 utilizes a non-cleavable linker, which prevents the payload from diffusing out of the target cell, thus eliminating the bystander effect.[4][7] |
| Topoisomerase I Inhibitor | Deruxtecan (DXd) | Enhertu® (T-DXd) | High | The released DXd payload has strong membrane permeability, enabling a potent bystander effect that kills neighboring HER2-negative cells.[1][4] |
| SN-38 | Trodelvy® | High | Trodelvy is recognized as an ADC with a payload capable of inducing a significant bystander effect.[1] |
Experimental Protocols for Bystander Effect Assessment
Several in vitro and in vivo methods are employed to quantify the bystander effect of ADCs. These assays are crucial for preclinical development and for understanding the therapeutic potential of a new ADC.[3][4]
In Vitro Co-culture Assay
This is the most common method to assess bystander killing. It involves co-culturing antigen-positive (Ag+) cells with antigen-negative (Ag-) cells and treating them with the ADC.[7]
Detailed Protocol:
-
Cell Line Preparation:
-
Co-seeding:
-
Seed the Ag+ and Ag- cells together in 96-well plates at various ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100).[7] Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Incubation:
-
Incubate the plates for a period sufficient to observe cytotoxicity, typically 72 to 120 hours.[4]
-
-
Viability Assessment:
-
Quantify the viability of the fluorescently-labeled Ag- cell population. This can be done using:
-
-
Data Analysis:
-
Calculate the percentage of Ag- cell death in the presence of Ag+ cells compared to the Ag- monoculture control. Significant killing of Ag- cells in the co-culture indicates a bystander effect.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the extracellular medium and can kill cells without direct cell-to-cell contact.[4]
Detailed Protocol:
-
Prepare Conditioned Medium:
-
Culture Ag+ cells and treat them with the ADC for a set period (e.g., 48-72 hours).[4]
-
Collect the culture supernatant (conditioned medium), which now contains any released payload.
-
Filter the medium to remove any cells or debris.
-
-
Treat Bystander Cells:
-
Culture Ag- cells separately.
-
Replace the normal culture medium of the Ag- cells with the conditioned medium from the ADC-treated Ag+ cells.[4]
-
-
Assess Viability:
3D Tumor Spheroid Assay
This model better recapitulates the 3D architecture and cell-cell interactions of a solid tumor, providing a more physiologically relevant assessment of payload penetration.[6][8]
Detailed Protocol:
-
Spheroid Formation:
-
Generate tumor spheroids using either Ag+ cells alone or a co-culture of Ag+ and Ag- cells in ultra-low attachment plates.
-
-
ADC Treatment:
-
Treat the established spheroids with the ADC.
-
-
Analysis of Payload Penetration:
-
After incubation, fix, embed, and section the spheroids.
-
Use immunofluorescence to stain for pharmacodynamic (PD) markers. For DNA-damaging agents like this compound, staining for γH2A.X is a reliable indicator of DNA double-strand breaks and thus payload activity.[6][8]
-
Analyze the sections using confocal microscopy to visualize the depth of γH2A.X signal relative to the outer layer of ADC-targeted cells, providing a quantitative measure of bystander payload penetration.[8][9]
-
Factors Influencing the Bystander Effect
The magnitude of the bystander effect is not solely dependent on the payload but is influenced by a combination of factors related to the ADC, the target cells, and the tumor microenvironment.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. adcreview.com [adcreview.com]
- 3. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Calicheamicin
Immediate Safety Notice: Calicheamicin and its derivatives are highly potent cytotoxic compounds. They are classified as harmful if swallowed, suspected of causing genetic defects, and may damage fertility or an unborn child.[1] Extreme caution and strict adherence to safety protocols are mandatory when handling this substance and any associated waste. The toxicological properties of this material have not been fully investigated, demanding a conservative and safety-first approach to all handling and disposal activities.[1]
This guide provides essential, step-by-step procedures for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
Core Principle: High-Temperature Incineration
The universally recommended and required method for the disposal of this compound and any materials contaminated with it is high-temperature incineration .[2] This process must be conducted in a licensed chemical incinerator equipped with an afterburner and an appropriate exhaust air system to ensure complete destruction of the cytotoxic compound.[1]
Under no circumstances should this compound waste be:
-
Mixed with general or non-hazardous laboratory trash.[4]
-
Treated with autoclaving as a primary disposal method for the chemical itself, as this does not guarantee destruction of the molecule.[2]
Operational Plan: Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling any this compound waste, don the appropriate PPE. This is the first and most critical line of defense against exposure.
-
Gloves: Wear two pairs of chemotherapy-rated nitrile gloves.[5]
-
Gown: A disposable, back-closing, long-sleeved gown made of a low-permeability fabric is required.[6]
-
Eye and Face Protection: Use a combination of safety goggles and a face shield to protect against splashes.[6]
-
Respiratory Protection: If handling the powder form or creating aerosols, a properly fitted respirator (e.g., N95 or higher) is necessary. Work should be performed in a certified chemical fume hood or biological safety cabinet.[7]
2. Waste Segregation and Collection: Proper segregation at the point of generation is crucial. Any item that comes into contact with this compound is considered cytotoxic waste and must be disposed of accordingly.[8]
-
Unused/Expired Product: Keep in its original container and place it within a secondary, sealed container for disposal.
-
Contaminated Sharps: Needles, syringes, glass vials, and pipettes must be immediately placed into a designated, puncture-resistant, and leak-proof sharps container with a purple lid, clearly labeled as "Cytotoxic Waste".[9]
-
Contaminated Labware: All non-sharp items such as pipette tips, tubes, flasks, and bench paper should be collected in a designated, leak-proof container lined with a thick (e.g., 4mm) purple or yellow-and-purple cytotoxic waste bag.[8][9]
-
Contaminated PPE: All used PPE, including gloves, gowns, and masks, must be disposed of as cytotoxic waste in the designated waste bags.[6]
3. Containerization and Labeling:
-
All waste containers must be rigid, leak-proof, and kept closed when not in use.[8]
-
Label all containers clearly with the words "Cytotoxic Waste," "Hazardous Waste," and the universal biohazard symbol where appropriate.[8][9] The label should identify the primary contents (this compound).
4. Temporary Storage:
-
Store sealed cytotoxic waste containers in a designated, secure satellite accumulation area within the laboratory.
-
This area should be away from general traffic, clearly marked, and have restricted access.
-
Do not allow waste to accumulate for extended periods; follow your institution's guidelines for waste pickup schedules.
5. Final Disposal:
-
Disposal must be handled by a certified hazardous waste management contractor.
-
The waste will be transported off-site to a permitted treatment, storage, and disposal facility (TSDF) for high-temperature incineration.[9]
-
Ensure all required documentation, such as a hazardous waste consignment note or manifest, is completed accurately.[9]
Data and Handling Summary
For quick reference, the table below summarizes the critical handling and disposal requirements for various types of this compound waste.
| Waste Type | Required Personal Protective Equipment (PPE) | Primary Container | Labeling Requirements | Final Disposal Method |
| Unused/Expired Powder | Double Nitrile Gloves, Gown, Goggles & Face Shield, Respirator | Original container within a sealed, leak-proof outer container | "Hazardous Waste", "Toxic", "Cytotoxic" | High-Temperature Incineration via Certified Vendor |
| Contaminated Sharps | Double Nitrile Gloves, Gown, Goggles & Face Shield | Puncture-resistant sharps container with purple lid | "Cytotoxic Sharps", "Biohazard" Symbol | High-Temperature Incineration via Certified Vendor |
| Contaminated Labware (Non-Sharp) | Double Nitrile Gloves, Gown, Goggles & Face Shield | Rigid, leak-proof container with a purple cytotoxic waste bag liner | "Cytotoxic Waste", "Hazardous Waste" | High-Temperature Incineration via Certified Vendor |
| Contaminated Liquids | Double Nitrile Gloves, Gown, Goggles & Face Shield | Sealable, compatible, shatter-resistant waste bottle | "Hazardous Waste", "Toxic", "Cytotoxic", Contents | High-Temperature Incineration via Certified Vendor |
| Contaminated PPE | (Worn during handling) | Thick (4mm) purple or yellow/purple cytotoxic waste bag | "Cytotoxic Waste" | High-Temperature Incineration via Certified Vendor |
Emergency Protocol: Accidental Spills
In the event of a spill, immediate and correct action is required to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the area and evacuate non-essential personnel.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full PPE ensemble described above.
-
Contain the Spill: Prevent the spill from spreading or entering drains using absorbent, liquid-binding material such as diatomite or universal binders.[10][11]
-
Clean the Spill:
-
For liquids, cover with absorbent material and carefully collect it into the cytotoxic waste container.
-
For powders, gently cover with damp absorbent pads to avoid making the powder airborne. Do not sweep dry powder.
-
-
Decontaminate: Clean the spill area thoroughly. A common decontamination procedure involves scrubbing the surface with alcohol.[10][11] All cleaning materials must be disposed of as cytotoxic waste.
-
Report: Document the spill and the cleanup procedure according to your institution's safety protocols.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste from the point of generation to its final destruction.
Caption: this compound Waste Management Workflow.
Experimental Protocols for Disposal
Standard safety and regulatory guidelines do not provide experimental protocols for the chemical neutralization of this compound in a laboratory setting. Due to its extreme potency and hazardous nature, attempting to chemically deactivate this compound outside of a specialized industrial facility is not recommended and poses significant safety risks. The mandated disposal procedure is collection by a professional service for high-temperature incineration.
References
- 1. biosynth.com [biosynth.com]
- 2. michigan.gov [michigan.gov]
- 3. nems.nih.gov [nems.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sps.nhs.uk [sps.nhs.uk]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. danielshealth.ca [danielshealth.ca]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Calicheamicin
For researchers, scientists, and professionals in drug development, the potent antitumor antibiotic Calicheamicin presents significant handling challenges due to its extreme toxicity. Adherence to strict safety protocols is paramount to mitigate the risks of exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
This compound is fatal if swallowed, inhaled, or in contact with skin. It is known to cause genetic defects, may impair fertility or harm an unborn child, and can cause organ damage with single or repeated exposure.[1][2] Therefore, all handling of this compound must be conducted within a designated area with appropriate engineering controls and by personnel trained in handling highly potent compounds.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) regimen is the first line of defense against this compound exposure. The following table summarizes the required PPE for handling this hazardous substance.
| Body Area | Required PPE | Specifications and Procedures |
| Hands | Double Chemotherapy Gloves | Wear two pairs of powder-free gloves tested for use with chemotherapy drugs (ASTM D6978). The inner glove should be worn under the gown cuff, and the outer glove should completely cover the cuff. Change gloves regularly and immediately if contaminated or damaged.[3][4][5] |
| Eyes/Face | Safety Goggles and Face Shield | Use safety goggles with side-shields. For splash hazards, a full face shield must be worn in combination with goggles.[6][3][4] |
| Respiratory | NIOSH-Certified Respirator | A fit-tested NIOSH-certified N95 respirator is the minimum requirement. For activities with a higher risk of aerosol generation, such as cleaning up spills, a full-facepiece chemical cartridge-type respirator is necessary.[2][3][4] |
| Body | Impermeable Gown | A disposable, seamless gown made of a material like polyethylene-coated polypropylene that closes in the back is required. Gowns should be changed every 2-3 hours or immediately after a spill or splash.[3][4][5] |
| Head/Feet | Hair and Shoe Covers | Full-coverage hair covers (and beard/moustache covers, if applicable) and two pairs of shoe covers are required. The outer pair of shoe covers should be removed when leaving the handling area.[3] |
Operational and Disposal Workflow
The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound, from preparation to waste management.
Step-by-Step Handling Procedures
Preparation:
-
Donning PPE: Before entering the designated handling area, put on all required PPE in the correct order: hair and shoe covers, N95 respirator, goggles and face shield, and then the gown. Wash hands thoroughly before donning two pairs of chemotherapy-rated gloves.[3]
-
Area Preparation: Ensure that all handling of this compound is performed in a well-ventilated area, preferably within a certified biological safety cabinet (BSC) or a containment isolator to minimize aerosol formation.[6][2]
Handling:
-
Prudent Practices: Avoid any direct contact with the substance. Do not eat, drink, or smoke in the handling area.[1][2]
-
Aerosol Minimization: Take extreme care to avoid the formation of dust and aerosols during weighing and reconstitution.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
Decontamination and Disposal:
-
Decontamination: Following the completion of work, decontaminate all surfaces and equipment by scrubbing with alcohol.[6]
-
Waste Segregation: All disposable items that have come into contact with this compound, including PPE, are considered contaminated hazardous waste.
-
Doffing PPE: Remove the outer pair of gloves first, followed by the gown and other PPE, before removing the inner pair of gloves.[3]
-
Disposal: Dispose of all contaminated materials, including excess this compound, in a clearly labeled, sealed container designated for hazardous chemical waste, in accordance with all applicable federal, state, and local regulations.[2][3] Never reuse disposable PPE.[3]
Emergency Procedures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air immediately.[6][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2][7]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[6][2][7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[2][7]
In all cases of known or suspected exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[6][2][7]
For spills, evacuate the area and prevent further leakage if it is safe to do so. Absorb the spill with a liquid-binding material and decontaminate the area. All materials used for cleanup should be disposed of as hazardous waste.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
